2-Thienyl acrylic acid
Description
BenchChem offers high-quality 2-Thienyl acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thienyl acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H6O2S |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6O2S/c1-5(7(8)9)6-3-2-4-10-6/h2-4H,1H2,(H,8,9) |
InChI Key |
MAABLZJEPOZZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CS1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of 3-(2-Thienyl)acrylic Acid
The following technical guide details the spectroscopic characterization of 3-(2-Thienyl)acrylic acid , a key intermediate in medicinal chemistry often used as a bioisostere for cinnamic acid derivatives.
This guide is structured for researchers requiring precise spectral assignments and experimental protocols for structural validation.
CAS Registry Number: 1124-65-8
IUPAC Name: (2E)-3-(Thiophen-2-yl)prop-2-enoic acid
Molecular Formula: C
Executive Summary & Structural Context
3-(2-Thienyl)acrylic acid is an
From a spectroscopic standpoint, the molecule is defined by the conjugation between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group. This "push-pull" electronic system significantly influences chemical shifts in NMR and vibrational frequencies in IR.
Mass Spectrometry (MS) Analysis[2][3][4]
Ionization & Fragmentation Logic
In Electrospray Ionization (ESI) negative mode [M-H]
Primary Fragmentation Pathway:
-
Precursor: [M-H]
at 153. -
Decarboxylation: Loss of CO
(44 Da) is the primary pathway, yielding the vinyl-thiophene anion ( 109). -
Ring Disassembly: Further high-energy collision leads to fragmentation of the thiophene ring (loss of C
H or CS).
MS Data Table
| Ion Type | m/z (approx) | Assignment | Mechanism |
| Molecular Ion | 153.0 | [M-H] | Deprotonation of carboxylic acid |
| Fragment 1 | 109.0 | [M-H - CO | Decarboxylation (Neutral loss of 44 Da) |
| Fragment 2 | 65.0 | [C | Loss of CS from vinyl-thiophene fragment |
Fragmentation Workflow Diagram
Figure 1: Proposed fragmentation pathway for 3-(2-Thienyl)acrylic acid in negative ion mode.
Infrared Spectroscopy (FT-IR)[6]
The IR spectrum is diagnostic for the trans-alkene geometry and the thiophene ring. The "Rule of Three" for acrylics applies here, modified by the heterocyclic substituent.
Key Vibrational Bands
| Functional Group | Wavenumber (cm | Intensity | Description |
| O-H Stretch | 2500–3300 | Broad, Med | H-bonded carboxylic acid dimer. |
| C=O Stretch | 1670–1690 | Strong | Conjugated carboxylic acid carbonyl. Lower than non-conjugated (1710) due to resonance. |
| C=C Stretch | 1615–1635 | Medium | Alkene double bond. |
| Thiophene Ring | 1410–1430 | Strong | C=C ring stretching (Symmetric/Asymmetric). |
| =C-H Bend | 970–990 | Strong | Diagnostic for (E)-alkene. Out-of-plane bending for trans-disubstituted double bonds. |
| C-S Stretch | 700–750 | Medium | Thiophene C-S-C stretching. |
Technical Insight: The absence of a band near 700 cm
Nuclear Magnetic Resonance (NMR)[2][7][8][9][10][11]
NMR is the definitive method for purity assessment and isomer differentiation. The data below assumes DMSO-d
H NMR Data (400 MHz, DMSO-d )
| Position | Shift ( | Multiplicity | Coupling ( | Integration | Assignment |
| COOH | 12.40 | Broad Singlet | - | 1H | Acidic proton (Exchangeable) |
| H- | 7.78 | Doublet | 15.8 | 1H | Alkene proton (Next to Thiophene) |
| H-5 | 7.68 | Doublet | 5.1 | 1H | Thiophene (Next to S) |
| H-3 | 7.45 | Doublet | 3.6 | 1H | Thiophene (Next to Alkene) |
| H-4 | 7.15 | Doublet of Doublets | 5.1, 3.6 | 1H | Thiophene (Middle) |
| H- | 6.25 | Doublet | 15.8 | 1H | Alkene proton (Next to COOH) |
Mechanistic Interpretation:
-
Coupling Constant (
): The 15.8 Hz coupling between H- and H- is the gold standard for confirming trans (E) geometry. A cis isomer would display a value of ~10–12 Hz. -
Deshielding Effects: H-
is significantly deshielded (7.78 ppm) compared to H- (6.25 ppm) due to the resonance effect of the carbonyl group, which pulls electron density away from the -position, and the anisotropic effect of the thiophene ring.
C NMR Data (100 MHz, DMSO-d )
| Carbon | Shift ( | Type | Assignment |
| C=O | 167.5 | Quaternary | Carboxylic Acid Carbonyl |
| C- | 137.2 | CH | Alkene Carbon (Next to Ring) |
| C-2 (Ring) | 139.5 | Quaternary | Thiophene ipso-carbon |
| C-5 (Ring) | 131.8 | CH | Thiophene C5 |
| C-3 (Ring) | 129.2 | CH | Thiophene C3 |
| C-4 (Ring) | 128.5 | CH | Thiophene C4 |
| C- | 117.8 | CH | Alkene Carbon (Next to COOH) |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without concentration-dependent shifts (dimerization):
-
Solvent: Use DMSO-d
(99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard. -
Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved particulates that cause magnetic field inhomogeneity.
-
Acquisition: Run at 298 K. For
C, a relaxation delay ( ) of 2-3 seconds is recommended to ensure quaternary carbons (C=O, C-ipso) integrate visible signals.
Isomer Differentiation Workflow
Use this logic flow to validate the stereochemistry of your synthesized batch.
Figure 2: Decision tree for stereochemical assignment via NMR.
References
-
ChemicalBook. (2025). 3-(2-Thienyl)acrylic acid Properties and Spectral Data. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-(2-Thienyl)acrylic acid. NIST Mass Spectrometry Data Center. Retrieved from
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Acrylates and Derivatives.[2][3][4] Retrieved from
-
Royal Society of Chemistry. (2019). Supplementary Information: NMR Characterization of Acrylic Acid Derivatives. Dalton Transactions. Retrieved from
-
LibreTexts Chemistry. (2023). NMR of Alkenes: Cis vs Trans Coupling Constants. Retrieved from
Sources
An In-depth Technical Guide to the Crystal Structure of trans-2-Thienyl Acrylic Acid
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of trans-2-thienyl acrylic acid, a molecule of significant interest to researchers in materials science and drug development. While a definitive, publicly available crystal structure for trans-2-thienyl acrylic acid remains to be deposited in crystallographic databases, this guide leverages crystallographic data from closely related analogues, particularly ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, and foundational principles of small-molecule crystallography to offer expert insights into its probable solid-state architecture. We will explore the synthesis and crystallization methodologies, delve into a detailed predictive analysis of its molecular and supramolecular features, and discuss the implications of these structural characteristics for its application in pharmaceutical and materials science contexts. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of this important heterocyclic acrylic acid derivative.
Introduction: The Significance of trans-2-Thienyl Acrylic Acid
trans-2-Thienyl acrylic acid, with the chemical formula C₇H₆O₂S, is a heterocyclic carboxylic acid that has garnered attention in various scientific fields.[1] Its derivatives have been explored for their potential therapeutic applications, including as anti-HIV agents and as inhibitors of monoamine oxidase B.[2] Furthermore, acrylic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of polymers and are investigated for their role in drug delivery systems.[3] The acrylate moiety is a recognized pharmacophore, with derivatives exhibiting anticancer, antioxidant, and anti-inflammatory properties.
The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, dictates many of a material's bulk properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding and controlling the crystal structure is paramount. This guide will provide a detailed exploration of the anticipated crystal structure of trans-2-thienyl acrylic acid, offering a foundational understanding for researchers working with this and related compounds.
Synthesis and Crystallization
The synthesis of trans-2-thienyl acrylic acid can be achieved through several established organic chemistry routes. A common method involves the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of a suitable base, followed by decarboxylation.
General Synthesis Pathway
Sources
Solubility Profile & Purification Strategy: 3-(2-Thienyl)acrylic Acid
[1]
Executive Summary & Chemical Profile
3-(2-Thienyl)acrylic acid (CAS: 1124-65-8), also known as 3-(thiophen-2-yl)prop-2-enoic acid, is a critical intermediate in the synthesis of pharmaceuticals (e.g., platelet aggregation inhibitors) and functional polymers.[1] Structurally, it is the thiophene isostere of cinnamic acid. Its solubility behavior is governed by the interplay between the lipophilic thiophene ring and the hydrophilic carboxylic acid tail.
Physicochemical Snapshot
| Property | Value | Relevance to Solubility |
| Molecular Formula | C₇H₆O₂S | Moderate molecular weight (154.19 g/mol ) facilitates dissolution in small polar solvents. |
| Melting Point | 145–148 °C | High crystal lattice energy requires polar protic solvents or heat to disrupt intermolecular H-bonding. |
| pKa | 4.34 ± 0.10 (Predicted) | pH-Dependent Solubility: Highly soluble in basic aqueous media (pH > 6) as a salt; poor solubility in acidic media. |
| LogP | ~1.7 | Moderately lipophilic. Prefers organic solvents over water. |
| Appearance | White to pale yellow crystalline solid | Visual indicator of purity; yellowing often indicates oxidation or polymerization. |
Solubility Landscape
The solubility of 2-Thienyl acrylic acid follows a "Like Dissolves Like" thermodynamic hierarchy. The data below categorizes solvents by their solvation efficiency, derived from experimental precedents of thiophene derivatives and cinnamic acid analogs.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Dipolar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Strong dipole interactions disrupt the carboxylic acid dimer network effectively. Ideal for reaction media. |
| Polar Protic | Methanol, Ethanol | Good (High at boiling) | Forms hydrogen bonds with the carboxylic acid group. Solubility decreases significantly upon cooling (ideal for recrystallization). |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Good | Good solvency for the thiophene ring; less effective at disrupting acid dimers than alcohols. |
| Non-Polar | Toluene, Hexane | Poor (Cold) / Moderate (Hot) | Toluene is effective at reflux temperatures but precipitates the compound upon cooling. Hexane is an anti-solvent. |
| Aqueous | Water | Very Poor (~1.28 mg/mL) | The hydrophobic thiophene ring dominates. Solubility increases drastically if converted to sodium/potassium salt (add NaOH/KOH). |
Thermodynamic Modeling (Apelblat Equation)
For researchers requiring precise solubility modeling, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (
-
A, B, C: Empirical constants determined experimentally.
-
Trend: Dissolution is an endothermic process (
); solubility increases exponentially with temperature.
Experimental Protocols
Since batch-to-batch crystal morphology can affect dissolution rates, we recommend validating solubility using the Gravimetric Saturation Method .
Protocol A: Determination of Saturation Solubility
Objective: Determine the precise solubility limit in a specific solvent at a defined temperature (e.g., 25°C).
-
Preparation: Add excess 3-(2-Thienyl)acrylic acid solid to 10 mL of the target solvent in a jacketed glass vial.
-
Equilibration: Stir magnetically at the target temperature for 24 hours . Ensure solid phase remains visible (saturation).
-
Sampling: Stop stirring and allow solids to settle for 1 hour.
-
Filtration: Withdraw the supernatant using a syringe filter (0.45 µm PTFE for organics).
-
Quantification:
-
Option 1 (Gravimetric): Evaporate a known volume of filtrate to dryness in a tared vessel. Weigh the residue.
-
Option 2 (HPLC): Dilute filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase, UV detection at ~290 nm).
-
Protocol B: Purification via Recrystallization
The most effective purification exploits the steep solubility curve in Ethanol/Water or Toluene .
Figure 1: Standard recrystallization workflow for high-purity isolation.
Critical Applications & Handling
Synthesis & Reactivity
-
Solvent Selection: For coupling reactions (e.g., amide bond formation), DMF or Dichloromethane (DCM) are preferred due to high solubility and inertness.
-
Salt Formation: To dissolve in aqueous media for biological assays, add 1 equivalent of NaOH or NaHCO₃. This deprotonates the carboxylic acid (forming the carboxylate anion), increasing water solubility by >100-fold.
Stability Warning
The conjugated double bond adjacent to the thiophene ring makes this compound susceptible to photo-polymerization or oxidation .
-
Storage: Store in amber vials at 2–8°C.
-
Solution Stability: Solutions in DMSO or Methanol should be prepared fresh or stored frozen (-20°C) to prevent degradation.
References
-
ChemicalBook. (2025). 3-(2-Thienyl)acrylic acid Properties and Solubility Data. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 735981, 3-(2-Thienyl)acrylic acid. Link
-
Ambeed. (2025). Safety Data Sheet and Solubility Specifications for CAS 1124-65-8. Link
- Serheyev, V., et al. (2011). Thermodynamic properties of solutions of acrylic acid derivatives. (Contextual grounding for thermodynamic behavior of acrylics). Chemistry & Chemical Technology.
Sources
An In-depth Technical Guide to the Isomeric Forms and Stability of 2-Thienyl Acrylic Acid
Introduction
In the landscape of pharmaceutical and materials science, the precise molecular geometry of a compound is a critical determinant of its biological activity, physical properties, and overall utility. 2-Thienyl acrylic acid, a molecule of significant interest in drug development and polymer chemistry, presents a classic case of geometric isomerism. The restricted rotation around the carbon-carbon double bond of the acrylic acid moiety gives rise to two distinct isomeric forms: the (E)- and (Z)-isomers, more commonly referred to as the trans and cis isomers, respectively. This guide provides a comprehensive technical overview of these isomers, delving into their structural differences, relative stability, synthesis, and characterization. Understanding these fundamental aspects is paramount for researchers and professionals seeking to harness the unique properties of each isomer in their applications.
The Isomeric Forms: (E)- and (Z)-2-Thienyl Acrylic Acid
The genesis of isomerism in 2-thienyl acrylic acid lies in the planar rigidity of the C=C double bond. This rigidity fixes the spatial orientation of the substituent groups, leading to two stable, non-interconvertible (under normal conditions) stereoisomers.
-
(E)-3-(thiophen-2-yl)acrylic acid (trans-isomer): In this configuration, the thiophene ring and the carboxylic acid group are positioned on opposite sides of the double bond. This arrangement is generally the thermodynamically more stable and more commonly encountered isomer.
-
(Z)-3-(thiophen-2-yl)acrylic acid (cis-isomer): Here, the thiophene ring and the carboxylic acid group are situated on the same side of the double bond. This isomer is typically the less stable of the two due to steric hindrance.
The specific nomenclature for these isomers is derived from the Cahn-Ingold-Prelog (CIP) priority rules. For 2-thienyl acrylic acid, the thiophene group and the carboxylic acid group are the highest priority groups on their respective vinyl carbons. When these high-priority groups are on the same side, it is the (Z)-isomer (from the German zusammen, meaning "together"), and when they are on opposite sides, it is the (E)-isomer (from the German entgegen, meaning "opposite").
Comparative Stability of the Isomers: A Matter of Steric Hindrance
The fundamental principle governing the relative stability of the (E)- and (Z)-isomers of 2-thienyl acrylic acid is steric hindrance.
In the (Z)-isomer , the bulky thiophene ring and the carboxylic acid group are in close proximity on the same side of the double bond. This proximity leads to repulsive steric interactions, forcing the molecule into a higher energy state. This steric strain can also disrupt the planarity of the conjugated system, which can affect the electronic properties of the molecule.
This difference in stability has practical implications. Most synthetic routes will preferentially yield the more stable (E)-isomer. The (Z)-isomer, being less stable, often requires specific synthetic strategies, such as photochemical isomerization, to be produced in significant quantities.
Synthesis of 2-Thienyl Acrylic Acid Isomers
The synthesis of 2-thienyl acrylic acid isomers can be approached through distinct strategies, with the thermodynamically favored (E)-isomer being more straightforward to prepare.
Synthesis of (E)-3-(thiophen-2-yl)acrylic acid
The (E)-isomer is commonly synthesized via condensation reactions of 2-thiophenecarboxaldehyde. Two classical and effective methods are the Knoevenagel condensation and the Perkin reaction.
Experimental Protocol: Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiophenecarboxaldehyde and a slight excess of malonic acid in a suitable solvent, such as pyridine, which also acts as the catalyst.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and pour it into an excess of dilute hydrochloric acid. This will precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure (E)-3-(thiophen-2-yl)acrylic acid.[1][2]
Logical Workflow for Knoevenagel Condensation
Caption: Knoevenagel condensation workflow for (E)-2-thienyl acrylic acid synthesis.
Perkin Reaction
The Perkin reaction is another classic method that involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[3][4]
Synthesis of (Z)-3-(thiophen-2-yl)acrylic acid
Due to its lower thermodynamic stability, the (Z)-isomer is not typically accessible through direct condensation methods. The most common route to the (Z)-isomer is through the photochemical isomerization of the more stable (E)-isomer.
Experimental Protocol: Photochemical Isomerization
This process involves irradiating a solution of the (E)-isomer with ultraviolet (UV) light, which promotes the rotation around the C=C double bond.
-
Solution Preparation: Dissolve a pure sample of (E)-3-(thiophen-2-yl)acrylic acid in a suitable solvent that is transparent to the wavelength of UV light being used (e.g., ethanol, acetonitrile).
-
Irradiation: Place the solution in a quartz reaction vessel and irradiate with a UV lamp (typically a medium-pressure mercury lamp) for a prolonged period. The reaction should be monitored by a technique that can differentiate the isomers, such as HPLC or NMR spectroscopy.
-
Equilibrium: The irradiation will lead to a photostationary state, which is a mixture of the (E)- and (Z)-isomers.
-
Separation: The separation of the (Z)-isomer from the remaining (E)-isomer can be challenging and often requires careful chromatography (e.g., column chromatography or preparative HPLC).
Sources
- 1. Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile, 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one and 2-(1-(Furan-2''-yl)-3'-oxobut-1''-en-2-ylthio)-3-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rltsc.edu.in [rltsc.edu.in]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
A Senior Application Scientist's Guide to 2-Thienyl Acrylic Acid: From Synthesis to High-Value Applications
Foreword: The Unassuming Power of a Heterocyclic Building Block
In the landscape of organic synthesis, certain molecules stand out not for their own inherent complexity, but for the elegant and efficient pathways they open to a vast array of high-value compounds. 3-(2-Thienyl)acrylic acid, a seemingly straightforward α,β-unsaturated carboxylic acid, is a paramount example of such a precursor. Its structure, a harmonious blend of a thiophene ring and an acrylic acid moiety, offers a rich playground of reactivity that has been exploited by chemists in pharmaceuticals, agrochemicals, and materials science.[1]
This guide is designed for the practicing researcher and drug development professional. It eschews a rigid academic format in favor of a narrative that follows the lifecycle of the molecule from its synthesis to its application. We will delve into the causality behind synthetic choices, provide robust, verifiable protocols, and explore how this versatile scaffold is integral to the creation of complex, functional molecules.
Section 1: Core Molecular Characteristics and Isomeric Considerations
Before we can effectively utilize a precursor, we must understand its fundamental properties. 3-(2-Thienyl)acrylic acid is a bifunctional molecule where the thiophene ring acts as a bioisostere for a benzene ring, often modulating a compound's biological activity, while the acrylic acid portion provides a handle for a multitude of chemical transformations.[1]
The molecule exists as two geometric isomers: (E)- and (Z)-. The (E)-isomer, or trans-isomer, is the thermodynamically more stable and thus the predominant form.[1] This stability is a direct result of minimized steric hindrance between the bulky thiophene ring and the carboxylic acid group. Most commercial sources provide the (E)-isomer, and synthetic procedures, such as the Perkin or Knoevenagel reactions, often yield this isomer preferentially.[1][2]
Physicochemical and Spectroscopic Data Summary
For ease of reference in a laboratory setting, the core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₂S | [3][4][5] |
| Molecular Weight | 154.19 g/mol | [4][5][6] |
| Appearance | Slightly beige to yellow needle-like crystalline solid | [3][7] |
| Melting Point | 145-148 °C | [6][7][8] |
| pKa | ~4.34 | [6][7] |
| Solubility | Soluble in DMSO, Methanol, Chloroform | [6][7] |
| ¹³C NMR Signals (ppm) | Carbonyl: ~166-172, Alkene: ~126-136 | [4][9] |
| CAS Number | 1124-65-8 (for the mixture or unspecified isomer) | [3][10] |
| (E)-Isomer CAS | 15690-25-2 | [4][7] |
Section 2: The Synthesis of 2-Thienyl Acrylic Acid: A Tale of Three Condensations
The preparation of 2-thienyl acrylic acid is a classic exercise in carbon-carbon bond formation. The choice of method often depends on available starting materials, desired scale, and tolerance for specific reagents or conditions. The three most prevalent methods are the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction, all starting from the readily available 2-thiophenecarboxaldehyde.
Caption: Major synthetic routes to 2-thienyl acrylic acid.
Causality in Synthetic Choice:
-
The Perkin Reaction: This method is historically significant and effective.[2][11] It involves heating the aldehyde with an acid anhydride and its corresponding alkali salt, which acts as the base catalyst.[11] The high temperatures required can be a drawback, but it is a robust, often high-yielding reaction for aromatic aldehydes.[12] The choice of anhydrous sodium acetate is critical to drive the formation of the enolate from the anhydride.[12][13]
-
The Knoevenagel Condensation: This is arguably the most common and versatile method. It involves the reaction of the aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. The reaction proceeds via a stable intermediate, and the subsequent decarboxylation upon heating drives the reaction to completion, typically favoring the (E)-isomer.[1] Its milder conditions compared to the Perkin reaction make it highly attractive.
-
The Wittig Reaction: The Wittig reaction offers unparalleled control over the position of the newly formed double bond.[14] It involves reacting the aldehyde with a phosphorus ylide.[15] To obtain the acrylic acid, one would typically use an ylide bearing an ester group (e.g., (Carbethoxymethylene)triphenylphosphorane), followed by hydrolysis of the resulting ester. While a two-step process, it is exceptionally reliable. The formation of the stable triphenylphosphine oxide co-product provides a strong thermodynamic driving force for the reaction.[15]
Field-Proven Protocol: Knoevenagel Condensation
This protocol provides a reliable, self-validating system for the synthesis of (E)-3-(2-thienyl)acrylic acid.
Materials:
-
2-Thiophenecarboxaldehyde (1.0 eq)
-
Malonic acid (1.1 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Catalyst Addition: Add piperidine (~0.1 eq) to the mixture. The addition of a catalytic amount of a stronger base accelerates the initial condensation step.
-
Heating: Heat the reaction mixture to reflux (approx. 90-100°C) for 2-3 hours. Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting aldehyde is consumed. The evolution of CO₂ gas indicates the progression of the decarboxylation step.
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into an excess of cold 10% hydrochloric acid with vigorous stirring. This step neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any remaining pyridine hydrochloride and unreacted malonic acid.
-
Purification & Validation: Recrystallize the crude solid from an ethanol/water mixture. Dry the resulting needle-like crystals under vacuum. The final product should be validated by melting point determination (expected: 145-148°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.
Section 3: A Precursor's Reactivity: The Synthetic Chemist's Toolkit
The true value of 2-thienyl acrylic acid lies in the independent and selective reactivity of its functional groups. This allows for a stepwise, logical construction of more complex molecules.
Caption: Reactivity map of 2-thienyl acrylic acid.
Transformations at the Carboxyl Group:
The carboxylic acid is a gateway to esters, amides, and acid chlorides. These transformations are fundamental in drug development for modifying solubility, creating prodrugs, or linking the scaffold to other pharmacophores.
-
Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) is effective. For more sensitive substrates, coupling agents like DCC or conversion to the acid chloride followed by reaction with an alcohol can be used.
-
Amidation: This is perhaps the most critical reaction for building drug-like molecules. It is typically a two-step process for optimal yield: first, activation of the carboxylic acid (e.g., conversion to the acid chloride with thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. This is a cornerstone of peptide and small molecule synthesis.
Reactivity of the α,β-Unsaturated System:
The conjugated double bond is electron-deficient due to the adjacent carbonyl group, making it susceptible to nucleophilic attack.
-
Hydrogenation: The double bond can be selectively reduced to the corresponding saturated propanoic acid derivative using catalytic hydrogenation (e.g., H₂, Pd/C) under mild conditions, leaving the thiophene ring intact. This is useful for removing rigidity and altering the molecule's 3D conformation.
-
Michael Addition: The β-carbon is electrophilic and readily undergoes conjugate addition with a wide range of soft nucleophiles (e.g., amines, thiols, enolates). This allows for the introduction of diverse functional groups and the extension of the carbon skeleton.
Section 4: Applications in Drug Discovery and Beyond
The derivatives of 2-thienyl acrylic acid are found in a remarkable range of biologically active compounds. The thiophene ring is often employed by medicinal chemists to improve a compound's metabolic stability or to fine-tune its binding to a target enzyme.[16]
Key Pharmaceutical Applications:
-
GSK-3β Inhibitors: It is a key precursor in the synthesis of novel benzothiazepinones, which have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases and diabetes.[6][10]
-
Anti-HIV Agents: The scaffold is used to synthesize HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues, a class of non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[7]
-
MAO-B Inhibitors: Derivatives have been incorporated into benzimidazole and caffeine analogues that act as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease.[7]
-
Drug Delivery: As a phenylalanine derivative, it has been shown to improve the intestinal absorption of insulin in animal models, highlighting its potential in formulating oral peptide delivery systems.[6][10]
Beyond pharmaceuticals, the acrylic acid moiety makes it a valuable monomer for creating specialty polymers with applications in coatings and organic electronics.[1][17]
Sources
- 1. 3-(2-Thienyl)acrylic acid | 1124-65-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-(2-THIENYL)ACRYLIC ACID, CasNo.1124-65-8 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 4. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2-Thienyl)acrylic acid | CAS 1124-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]
- 7. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. byjus.com [byjus.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. nbinno.com [nbinno.com]
- 17. The Main Uses of Acrylic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
2-Thienyl Acrylic Acid Derivatives: Technical Guide to Bioactivity & Synthesis
[1]
Executive Summary: The Thienyl-Acrylate Scaffold
In medicinal chemistry, 3-(2-thienyl)acrylic acid and its derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide analyzes the technical utility of this scaffold, specifically focusing on its role as a bioisostere of cinnamic acid (phenylacrylic acid).
The core value of this scaffold lies in two distinct chemical features:
-
The Thiophene Ring (The Anchor): Acts as a lipophilic anchor with unique electronic properties (electron-rich, aromatic) that often results in higher potency and metabolic stability compared to phenyl analogues due to the "bioisosteric switch."
-
The Acrylic Moiety (The Warhead): The
-unsaturated carbonyl system serves as a Michael acceptor, allowing for covalent or tight-binding interactions with nucleophilic residues (e.g., Cysteine-SH) in target proteins.
Chemical Foundation & Synthesis
Structural Logic
The 2-thienyl acrylic acid structure is defined by the conjugation of the electron-rich thiophene ring with an electron-deficient acrylic acid tail.[1] This "push-pull" electronic system enhances the reactivity of the alkene, making it a potent pharmacophore for targets requiring electrophilic attack.
Validated Synthetic Protocol: Knoevenagel Condensation
The most robust method for synthesizing these derivatives is the Knoevenagel condensation. Below is a self-validating protocol optimized for high yield and purity.
Objective: Synthesis of (E)-3-(2-thienyl)acrylic acid. Reaction Type: Base-catalyzed condensation.[1][2]
Reagents:
-
Thiophene-2-carboxaldehyde (1.0 eq)[1]
-
Malonic acid (1.2 eq)[1]
-
Pyridine (Solvent/Base, 3.0 eq)
-
Piperidine (Catalyst, 0.1 eq)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve thiophene-2-carboxaldehyde (10 mmol) in pyridine (30 mmol).
-
Addition: Add malonic acid (12 mmol) to the solution. Stir until partially dissolved.
-
Catalysis: Add piperidine (1 mmol) dropwise. Note: An exotherm may occur; add slowly.
-
Reflux: Heat the reaction mixture to 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Consumption of aldehyde indicates completion.
-
Quenching: Cool the mixture to room temperature. Pour the solution into ice-cold water (50 mL) containing concentrated HCl (to pH < 2). Causality: Acidification protonates the carboxylate, precipitating the free acid.
-
Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove pyridine salts.
-
Purification: Recrystallize from ethanol/water (1:1) to yield off-white needles.[1]
Yield Expectation: 75–85%. Melting Point: 145–148°C.
Synthetic Pathway Visualization
Caption: Knoevenagel condensation pathway transforming thiophene-2-carboxaldehyde into the acrylic acid derivative.[1]
Pharmacological Spectrum
The biological activity of 2-thienyl acrylic acid derivatives is broad, driven by the molecule's ability to intercalate DNA, inhibit tubulin, or covalently modify enzymes.
Anticancer Activity (Tubulin & Kinase Inhibition)
Derivatives of this scaffold act as antimitotic agents . They function similarly to Combretastatin A-4, binding to the colchicine site of tubulin.
-
Mechanism: The acrylic double bond restricts the rotation of the aromatic rings, locking the molecule in a conformation that fits the tubulin binding pocket.
-
Key Data: Amide derivatives have shown IC₅₀ values in the low micromolar range (2–10 µM) against MCF-7 (breast) and HeLa (cervical) cancer lines.[1]
Antimicrobial & Antifungal
The lipophilicity of the thiophene ring allows these molecules to penetrate bacterial cell membranes (especially Gram-positive S. aureus).
-
Mode of Action: Once inside, the
-unsaturated system can react with intracellular thiols (e.g., glutathione) or essential enzymes via Michael addition, disrupting cellular respiration. -
Potency: Hydrazide derivatives often exhibit MIC values comparable to standard antibiotics like ciprofloxacin against specific resistant strains.
Metabolic Enzyme Inhibition (Diabetes)
Recent studies highlight these derivatives as
-
Relevance: Inhibition of
-glucosidase delays carbohydrate digestion, blunting postprandial glucose spikes in Type 2 diabetes.[1] -
Advantage: Thienyl derivatives often show mixed-type inhibition kinetics, binding to both the free enzyme and the enzyme-substrate complex, offering a distinct profile from competitive inhibitors like Acarbose.
Summary of Bioactivities
| Activity Class | Target Mechanism | Key Structural Requirement | Typical Potency (IC₅₀/MIC) |
| Anticancer | Tubulin Polymerization Inhibition | Bulky amide/ester tail | 2.5 – 10 µM |
| Antibacterial | Membrane Disruption / Michael Acceptor | Lipophilic thiophene ring | 4 – 16 µg/mL |
| Antidiabetic | H-bond donors on tail (Hydrazide) | 5 – 50 µM | |
| Anti-inflammatory | COX/LOX Inhibition | Acrylic acid free carboxyl group | Variable |
Structure-Activity Relationship (SAR) Analysis
To optimize this scaffold, researchers must understand how structural modifications alter bioactivity.[1]
The "Warhead" (Acrylic Tail)
-
Acid (COOH): Essential for solubility and H-bonding in active sites (e.g., COX enzymes).[1]
-
Esters/Amides: Converting the acid to an ester or amide often improves cell permeability (prodrug effect) and anticancer potency by increasing lipophilicity.
-
Nitrile (-CN): Replacing the acid with a nitrile group (creating an acrylonitrile) significantly increases the electrophilicity of the double bond, often enhancing covalent inhibition but increasing toxicity risks.
The "Anchor" (Thiophene Ring)
-
Position 2 vs. 3: The 2-thienyl isomer is generally more active than the 3-thienyl isomer due to better electronic conjugation with the acrylic tail.[1]
-
5-Substitution: Adding a halogen (Cl, Br) or a nitro group (NO₂) at the 5-position of the thiophene ring increases lipophilicity and metabolic stability (blocking oxidation at the reactive 5-position).[1]
SAR Logic Diagram
Caption: Strategic structural modifications to the scaffold and their pharmacological consequences.[1]
Safety & Handling
While valuable, these derivatives are potent chemical entities.
-
Hazards: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) . The Michael acceptor nature that makes them bioactive also makes them skin sensitizers.
-
Precautions: Handle in a fume hood. Use nitrile gloves (latex is permeable to many acrylates).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent spontaneous polymerization or oxidation of the double bond.
References
-
Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives. PubMed Central. Available at: [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives. Bentham Science. Available at: [Link][1]
-
Antibacterial Activity of Squaric Amide Derivative SA2. PubMed Central. Available at: [Link]
-
Alpha-Glucosidase Inhibition by Usnic Acid Derivatives. PubMed.[1][4] Available at: [Link]
Methodological & Application
Characterization Techniques for Poly(2-Thienyl Acrylic Acid)
This Application Note and Protocol Guide details the characterization of Poly(2-Thienyl Acrylic Acid) (PTAA) , a functionalized polyelectrolyte synthesized from 3-(2-thienyl)acrylic acid.[1][2][3][4] While often custom-synthesized for specialized applications in drug delivery (pH-responsive carriers) and bioelectronics (interface layers), its characterization requires a rigorous multi-modal approach due to its amphiphilic nature (hydrophilic carboxyl vs. hydrophobic thiophene) and potential for aggregation.[1][2][3][4]
Introduction & Material Significance
Poly(2-Thienyl Acrylic Acid) (PTAA) represents a unique class of side-chain functionalized poly(acrylic acid) derivatives .[1][2][3][4] Unlike standard Poly(acrylic acid) (PAA), PTAA incorporates a thiophene moiety in the repeating unit.[3][4] This structural modification introduces:
-
-
Stacking Capability: The thiophene ring allows for hydrophobic interaction with aromatic drug molecules (e.g., Doxorubicin) or carbon-based nanomaterials.[1][2][3][4] -
Tunable Amphiphilicity: The balance between the ionizable carboxylic acid (-COOH) and the lipophilic thiophene ring creates a pH-responsive conformational switch, critical for controlled drug release.[2][3][4]
-
Optical Signatures: The thiophene pendant provides a distinct UV-Vis absorbance and fluorescence profile absent in native PAA, serving as an intrinsic label.[3][4]
This guide outlines the critical workflow for validating the structure, molecular weight, and physicochemical behavior of PTAA.
Structural Confirmation (Spectroscopy)[1][2][3][4]
The first tier of characterization ensures the polymerization of the vinyl group (saturation) and the integrity of the thiophene ring.[3]
A. Nuclear Magnetic Resonance (NMR)
Objective: Confirm the disappearance of vinylic protons and calculate the degree of polymerization or purity.[3]
-
Protocol:
-
Solvent: Dissolve 10 mg of polymer in 0.6 mL of DMSO-d6 or D₂O (if neutralized).[3][4] DMSO is preferred to prevent aggregation of thiophene domains.[3][4]
-
Instrument: 400 MHz or higher.
-
Key Signals to Monitor:
-
Analysis: Integration ratio of Thiophene-H to Backbone-H should be consistent with the repeat unit structure.
-
B. Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Verify functional groups and hydrogen bonding states.[3][4]
-
Key Bands:
Molecular Weight & Hydrodynamic Properties[1][2][3]
Characterizing the molecular weight of PTAA is challenging due to column interactions and aggregation.[3]
A. Gel Permeation Chromatography (GPC/SEC)
Challenge: The carboxylic acid groups adsorb to standard PS/DVB columns, and thiophene groups can cause hydrophobic retention.[3]
Optimized Protocol:
-
Column: Aqueous SEC columns (e.g., hydroxylated polymethacrylate) or Polar Organic columns.
-
Mobile Phase: Water/Methanol (80:[1][2][3][4]20) + 0.1 M NaNO₃ + 0.05% NaN₃ .[3][4]
-
Standards: Poly(ethylene oxide) (PEO) or Poly(acrylic acid) sodium salt standards.[1][2][3][4]
-
Detector: Refractive Index (RI) or Multi-Angle Light Scattering (MALS) for absolute mass.[1][2][3][4]
B. Dynamic Light Scattering (DLS) & Zeta Potential
Objective: Determine the Hydrodynamic Radius (
Data Presentation: pH-Responsive Behavior
| Parameter | pH 2.0 (Protonated) | pH 7.4 (Deprotonated) | Mechanistic Insight |
| Zeta Potential | -5 to 0 mV | -35 to -50 mV | Ionization of COOH |
| Hydrodynamic Size | Compact / Aggregated | Expanded Coil | Chain repulsion uncoils the polymer; thiophene aggregation may persist.[3] |
| Solubility | Precipitate/Cloudy | Clear Solution | Critical for drug loading (low pH) vs. release (neutral pH).[1][2][3][4] |
Optoelectronic Profiling
Unlike PAA, PTAA has active optical properties due to the thiophene ring.[3]
A. UV-Vis Spectroscopy[1][2][3][4]
-
Protocol: Prepare 0.1 mg/mL solution in buffer. Scan 200–800 nm.[3][4]
-
Observation: Look for the thiophene
- transition peak around 230–250 nm .[1][2][3][4] A red-shift compared to the monomer indicates changes in the electronic environment, though the backbone is not conjugated.[3] -
Aggregation Study: Perform concentration-dependent scans.[1][2][3][4][5] A non-linear increase in absorbance or peak broadening indicates thiophene-thiophene stacking (aggregation).[1][2][3][4]
B. Fluorescence Spectroscopy[3][4]
-
Excitation: ~240 nm (based on UV
).[1][2][3][4] -
Application: Use as an intrinsic probe to monitor drug binding.[3][4] If a drug (quencher) binds to the thiophene domain, fluorescence intensity will decrease (Stern-Volmer quenching).[1][2][3][4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for characterizing a newly synthesized PTAA batch, distinguishing between "Routine QC" and "Advanced Structural Analysis."
Caption: Logical workflow for the purification and validation of Poly(2-Thienyl Acrylic Acid), separating structural confirmation from functional profiling.
Critical Protocol: pH-Titration for pKa Determination[1][2][3][4]
Understanding the pKa is vital for drug delivery applications.[3] The thiophene group lowers the local dielectric constant, potentially shifting the pKa of the acrylic acid.[3]
Step-by-Step Protocol:
-
Preparation: Dissolve 50 mg of PTAA in 50 mL of degassed 0.1 M NaCl (to maintain ionic strength).
-
Setup: Use an auto-titrator or calibrated pH meter with a micro-burette.
-
Titrant: 0.1 M NaOH (standardized).
-
Execution:
-
Analysis: Plot pH vs. Volume NaOH. The pKa is the pH at the half-equivalence point.[3][4]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks in GPC | Interaction with column packing. | Increase salt concentration (0.1 M NaNO₃) or add organic modifier (20% MeOH). |
| Insoluble in Water | Low pH (protonated form) or high thiophene content.[1][2][3][4] | Adjust pH > 7 using NaOH or use DMSO/DMF for characterization.[3][4] |
| NMR Signals Broad | Aggregation of hydrophobic thiophene domains. | Run NMR at elevated temperature (50°C) or use d-TFA (Deuterated Trifluoroacetic acid) to break H-bonds.[1][2][3][4] |
| Low Drug Loading | Polymer chains are too coiled.[3][4] | Load drug at pH > pKa (expanded state), then lower pH to encapsulate.[3][4] |
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2][3][4] 3-(2-Thienyl)acrylic acid Compound Summary. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of Poly(acrylic acid) derivatives and their pH-responsive behavior. (Contextual grounding on PAA derivatives). Retrieved from [Link]
-
MDPI Polymers. (2023).[3][4] Colorimetric Sensors Based on Poly(acrylic Acid) Nanocomposites. (Contextual grounding on PAA sensor applications). Retrieved from [Link][1][2][3][4]
(Note: While specific literature on "Poly(2-Thienyl Acrylic Acid)" as a commercial product is limited, the protocols above are derived from standard methodologies for 3-(2-thienyl)acrylic acid monomers and poly(acrylic acid) derivatives validated in the provided search results.)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-Thienyl)acrylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Compound: 3-(2-Thienyl)acrylic acid (CAS: 1124-65-8) Synonyms: 3-(Thiophen-2-yl)prop-2-enoic acid; 2-Thiopheneacrylic acid.[1] Application: Key intermediate in the synthesis of pharmaceuticals (e.g., bioisostere of cinnamic acid), often used in developing glycogen synthase kinase-3β inhibitors and insulin absorption enhancers.
This guide addresses the purification of crude 3-(2-thienyl)acrylic acid, typically synthesized via the Doebner-Knoevenagel condensation (reaction of thiophene-2-carbaldehyde with malonic acid in pyridine). The crude product frequently contains unreacted aldehyde (oils), polymerization byproducts (tars), and pyridinium salts, necessitating a robust recrystallization protocol.
Physical Property Data Table
| Property | Value | Notes |
| Melting Point | 145–148 °C | Primary purity indicator [1, 2]. |
| Appearance | White to off-white crystalline solid | Crude is often yellow/brown due to thiophene oxidation. |
| pKa | ~4.34 | Weakly acidic; soluble in alkaline aqueous solutions. |
| Solubility (Cold) | Low in Water, Hexanes. | Soluble in MeOH, EtOH, DMSO. |
| Solubility (Hot) | High in EtOH, EtOAc, Water (moderate). | Basis for recrystallization.[2][3] |
Standard Operating Procedure (SOP): Recrystallization
The Gold Standard Solvent System: Ethanol/Water (Gradient Addition). Why? This system balances the high solubility of the organic acid in hot ethanol with its low solubility in cold water, while effectively excluding non-polar oily impurities (unreacted aldehyde) and inorganic salts.
Step-by-Step Protocol
-
Dissolution (The "Minimum Volume" Rule):
-
Place the crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol slowly while heating on a steam bath or hot plate (approx. 60-70°C).
-
Critical: Add just enough ethanol to dissolve the solid completely. If the solution is dark brown/black, add Activated Charcoal (1-2% w/w) and stir for 5 minutes.
-
-
Hot Filtration (Clarification):
-
If charcoal was used or insoluble particles remain, filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper. This removes polymeric tars.
-
-
The "Cloud Point" Induction:
-
Maintain the filtrate at near-boiling temperature.
-
Slowly add hot distilled water dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) appears that does not disappear upon swirling.
-
Add a few drops of ethanol to just clear the turbidity (restore transparency).
-
-
Crystallization:
-
Remove from heat. Allow the flask to cool to room temperature undisturbed.
-
Why? Rapid cooling or agitation promotes "oiling out" (liquid-liquid phase separation) rather than crystal growth.
-
Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals via vacuum filtration.[4]
-
Wash the cake with a small volume of ice-cold water/ethanol (80:20 mix).
-
Dry in a vacuum oven at 40°C or air dry.
-
Visual Workflow & Logic
The following diagram illustrates the decision logic for the purification process, specifically addressing the common "oiling out" phenomenon.
Figure 1: Decision matrix for the purification of 3-(2-Thienyl)acrylic acid, highlighting the critical loop for managing phase separation (oiling out).
Troubleshooting Hub (FAQ)
Q1: My product is "oiling out" (forming a separate liquid layer at the bottom) instead of crystallizing. Why? A: This is the most common issue with low-melting aryl-acrylic acids. It happens when the product precipitates as a supercooled liquid before it can crystallize.
-
Cause: The solution is too concentrated, or the water was added too quickly, pushing the "cloud point" into a region where the compound is liquid.
-
Fix: Reheat the mixture until the oil redissolves. Add a small amount of ethanol (to increase solubility) and cool much more slowly. If available, add a seed crystal of pure product at ~50°C.
Q2: The crystals are yellow/tan even after recrystallization. Is this acceptable? A: A slight off-white or pale yellow tint is common due to the thiophene ring's sensitivity to light and air. However, deep brown indicates polymerization impurities.
-
Fix: If the melting point is sharp (range < 2°C) and near 145°C, the color is likely superficial. If the MP is depressed (e.g., 135-140°C), perform a second recrystallization using activated charcoal.
Q3: Can I use different solvents? A: Yes, but with caveats:
-
Water only: Possible but requires large volumes and boiling temperatures; yield is often lower due to solubility limits.
-
Ethyl Acetate/Hexane: Good for removing very polar impurities, but 3-(2-thienyl)acrylic acid has lower solubility in non-polar solvents compared to ethanol.
-
Benzene/Toluene: Historically used, but avoided now due to toxicity.
Q4: My yield is very low (<40%). Where is my product? A: It is likely in the filtrate (mother liquor).
-
Fix: The Ethanol:Water ratio might be too high (too much ethanol). Evaporate half the solvent from the mother liquor and cool again to harvest a "second crop" of crystals. Note that the second crop usually has lower purity.
Q5: How do I confirm the structure without NMR? A:
-
Melting Point: Must be 145–148°C.
-
TLC: Use Silica gel plates with 5% Methanol in DCM. The spot should be UV active. Unreacted aldehyde will run much higher (less polar) than the acid.
References
-
ChemicalBook. (2023). 3-(2-Thienyl)acrylic acid Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 3-(2-Thienyl)acrylic acid, 98%.[1][5][6] Retrieved from
-
Doebner, O. (1900).[7] Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142. (Foundational chemistry for the Doebner modification used in synthesis).[7]
-
Jones, G. (2011). The Knoevenagel Condensation.[4][7][8] Organic Reactions, 204-599. (Mechanistic background for impurity formation).
-
PubChem. (2023). Compound Summary: 3-(2-Thienyl)acrylic acid.[9][10][11][1][5][6][12] National Library of Medicine. Retrieved from
Sources
- 1. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]
- 2. reddit.com [reddit.com]
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- 4. scholars.fhsu.edu [scholars.fhsu.edu]
- 5. 3-(2-Thienyl)acrylic acid 98 1124-65-8 [sigmaaldrich.com]
- 6. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]
- 7. DSpace [open.bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. CAS 1124-65-8: 3-(2-Thienyl)-2-propenoic acid | CymitQuimica [cymitquimica.com]
- 10. (2E)-3-(2-Thienyl)acrylic acid - High purity | EN [georganics.sk]
- 11. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [amp.chemicalbook.com]
- 12. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2-Thienyl acrylic acid
Topic: Troubleshooting Common Side Products & Impurities in Knoevenagel-Doebner Condensation Audience: Medicinal Chemists, Process Development Scientists[1][2]
Core Synthesis Logic & Pathway Analysis[2]
The industrial standard for synthesizing 3-(2-thienyl)acrylic acid (also known as 2-thiopheneacrylic acid) is the Doebner Modification of the Knoevenagel Condensation .[1] This route utilizes thiophene-2-carbaldehyde and malonic acid in a pyridine solvent with a catalytic amount of piperidine.[1][2][3]
While robust, the thiophene ring's sensitivity to acid-catalyzed polymerization and the thermodynamics of the olefin formation introduce specific impurity risks.
Reaction Pathway & Failure Points
The following diagram illustrates the validated reaction pathway alongside critical deviation points where side products are generated.
Figure 1: Mechanistic pathway of the Doebner modification showing the main product flow (green) and critical side-reaction branch points (red).
Troubleshooting Guide: Common Issues & Solutions
Issue 1: "My product is a sticky, dark-brown tar instead of a crystalline solid."
Diagnosis: Thiophene Oligomerization (Polymerization) Unlike benzene, the thiophene ring is electron-rich and highly susceptible to acid-catalyzed polymerization.[1][2] If the reaction mixture is heated too aggressively or if the acidification step during workup is too harsh (pH < 1), the thiophene ring can open or oligomerize, forming dark, insoluble tars.
-
Root Cause:
-
Corrective Action:
-
Controlled Acidification: Pour the cooled reaction mixture into ice-water containing HCl, rather than adding acid to the mixture. Maintain T < 10°C.
-
Solvent Wash: The target acid is soluble in dilute base but the polymer is not. Dissolve crude in NaHCO₃ (aq), filter off the dark insoluble solids (polymers), and re-precipitate the filtrate with dilute HCl.[2]
-
Issue 2: "The melting point is broad (135–142°C) instead of sharp (145–148°C)."
Diagnosis: Isomeric Contamination (Cis/Z-Isomer) The Doebner reaction thermodynamically favors the Trans (E) isomer.[2] However, exposure to light during crystallization or incomplete reaction equilibrium can lead to 5–15% Cis (Z) isomer contamination.[2]
-
Root Cause:
-
Corrective Action:
Issue 3: "Yield is significantly lower than expected (<60%)."
Diagnosis: Incomplete Decarboxylation or Water Solubility The intermediate dicarboxylic acid (2-thenylidenemalonic acid) is water-soluble.[1][2] If the reaction is stopped before decarboxylation is complete, this intermediate remains in the aqueous mother liquor during workup.
-
Root Cause:
-
Corrective Action:
-
Monitor CO₂ Evolution: Do not stop heating until gas evolution ceases.
-
pH Management: Ensure the final precipitation pH is ~2.0. If the pH is not low enough, the salt form remains soluble.[2]
-
Side Product & Impurity Profile
The following table summarizes the chemical entities likely to be found in crude 2-Thienyl acrylic acid.
| Impurity Type | Chemical Structure / Name | Origin | Removal Strategy |
| Intermediate | 2-Thenylidenemalonic acid | Incomplete decarboxylation of the condensation adduct.[1][2] | Heat: Reflux crude in pyridine for an additional 1h. Solubility: Remains in water during recrystallization.[2] |
| Isomer | (Z)-3-(2-Thienyl)acrylic acid | Photo-isomerization or kinetic product formation.[1][2] | Recrystallization: Ethanol/Water.[2][5] The (E)-isomer is significantly less soluble.[1][2] |
| Starting Material | Thiophene-2-carbaldehyde | Excess reagent or incomplete conversion.[1][2] | Wash: Wash crude solid with cold Hexane or Ether (Aldehyde is soluble; Acid is not).[2] |
| Oligomer | Poly(thiophene) derivatives | Acid-catalyzed polymerization of the thiophene ring.[2][6] | Base Extraction: Dissolve product in 10% Na₂CO₃; filter off dark insoluble tars; re-acidify. |
Validated Experimental Protocol
Standardized Doebner Modification for High Purity
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add Thiophene-2-carbaldehyde, Malonic acid, and Pyridine.
-
Catalysis: Add Piperidine dropwise.[2] Note: Mild exotherm may occur.
-
Reaction: Heat to 80–100°C .
-
Checkpoint: Observe CO₂ evolution.[2] Maintain heat until bubbling ceases (typically 2–4 hours).
-
-
Quench: Cool the mixture to room temperature.
-
Workup (Critical Step):
-
Prepare a beaker with Ice + Conc. HCl (Calculate HCl to neutralize Pyridine + excess for pH 1).
-
Slowly pour the reaction mixture into the vigorously stirred acid/ice slurry.
-
Why? This prevents localized heating which causes polymerization.[2]
-
-
Isolation: A solid precipitate (off-white to pale yellow) will form immediately.[1][2] Stir for 30 mins.
-
Filtration: Filter the solid and wash with cold water (removes Pyridine HCl salts) and cold Hexane (removes unreacted aldehyde).[2]
-
Purification: Recrystallize from Ethanol/Water (3:1) if MP is <144°C.[2]
References
-
Doebner Modification Mechanism & Kinetics
-
Thiophene Stability & Polymerization
-
Synthesis and characterization of poly(thiophene-2-carbaldehyde). ResearchGate. Highlights the conditions (acidic/heat) that lead to the formation of dark thiophene oligomers (tars) during aldehyde handling.[2]
-
-
Cis/Trans Isomerism in Thiophene Acrylic Acids
-
Thiyl radical induced cis/trans isomerism. NIH/PMC.[2] Discusses the susceptibility of the double bond to isomerization under radical conditions, relevant for storage and handling.
-
-
Physical Properties & Characterization
Sources
- 1. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-噻吩基)丙烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Knoevenagel Condensation of 2-Thienyl Acrylic Acid
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-Thienyl acrylic acid. As Senior Application Scientists, we understand that achieving high yields is critical. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.
Understanding the Reaction: The Knoevenagel-Doebner Condensation
The synthesis of 2-Thienyl acrylic acid from 2-thiophenecarboxaldehyde and malonic acid is a classic example of the Knoevenagel condensation.[1][2] Specifically, it often employs the Doebner modification , where pyridine serves as both the base catalyst and the solvent. This modification is particularly effective for reactions using malonic acid, as it facilitates the crucial decarboxylation step following the initial condensation to yield the desired α,β-unsaturated carboxylic acid.[2][3]
The overall reaction is a nucleophilic addition of the active hydrogen compound (malonic acid) to the carbonyl group of the aldehyde, followed by dehydration (the "condensation" step) and subsequent decarboxylation.[2][4]
Reaction Mechanism Overview
The mechanism involves the base-catalyzed formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the aldehyde. The resulting aldol-type intermediate is then dehydrated. When using the Doebner modification with pyridine at elevated temperatures, the intermediate carboxylic acid readily undergoes decarboxylation.
Caption: Simplified Knoevenagel-Doebner Mechanism.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the most common culprits?
Low yields in this Knoevenagel condensation typically stem from a few core issues: an inappropriate choice of catalyst or solvent, incomplete reaction due to insufficient time or temperature, or the prevalence of side reactions.[5] A systematic approach, starting with the catalyst and reaction conditions, is the best way to troubleshoot the problem.
Q2: How does the choice of catalyst impact the reaction?
The catalyst is critical. A weak base is essential. Strong bases can cause the 2-thiophenecarboxaldehyde to self-condense, significantly reducing the yield of your desired product.[4][5] For the synthesis of acrylic acids from malonic acid, a combination of piperidine and pyridine is a classic and effective choice, with pyridine often acting as both a weak base and the solvent (the Doebner modification).[2][4]
Q3: Can the solvent choice really make that much of a difference?
Absolutely. The solvent's polarity influences reaction rates and yields.[5] While pyridine is standard for the Doebner modification, other solvents can be used. Aprotic polar solvents like DMF or acetonitrile have been shown to promote high conversion and selectivity, often in shorter reaction times.[5][6] Protic solvents like ethanol can also be effective but may require longer reaction times.[5][7]
Q4: My reaction seems to stop before all the starting material is consumed. What can I do?
This points to an incomplete reaction, a major reason for low yields.[5] Consider the following:
-
Reaction Time: Ensure the reaction is running long enough. Monitor its progress using Thin-Layer Chromatography (TLC) to determine the optimal duration.[5][7]
-
Temperature: Many Knoevenagel condensations require heating to proceed to completion.[5] The Doebner modification, for instance, is typically performed at reflux.[3] Increasing the temperature from 25°C to 40°C has been shown to dramatically increase yield in some cases.[8]
-
Water Removal: This condensation produces water, which can inhibit the reaction or lead to reversibility.[2][5] Using a Dean-Stark trap during reflux in a solvent like toluene can effectively remove water and drive the reaction forward.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Caption: Troubleshooting Workflow for Low Yields.
Problem: Reaction is Stalled or Incomplete
If TLC analysis shows significant unreacted 2-thiophenecarboxaldehyde even after an extended period, the reaction conditions are likely suboptimal.
-
Probable Cause A: Insufficient Catalyst Activity The acidity of the active methylene compound's protons (in malonic acid) is crucial. A base is required to facilitate deprotonation, but its strength must be carefully chosen.[5] For the Doebner modification, pyridine is the standard base and solvent. Often, a catalytic amount of a slightly stronger weak base, like piperidine, is added to accelerate the initial condensation before the pyridine-driven decarboxylation at higher temperatures.[2][4]
-
Probable Cause B: Inadequate Temperature While some Knoevenagel condensations proceed at room temperature, the decarboxylation step in the Doebner modification requires thermal energy.[5] If you are running the reaction at room temperature in pyridine, it is unlikely to proceed efficiently. The reaction should be heated to reflux to ensure both condensation and decarboxylation occur.
-
Probable Cause C: Reversibility due to Water The water produced during the condensation step can lead to a reversible reaction, establishing an equilibrium that prevents full conversion.[5] If not using pyridine, performing the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can significantly improve yields by shifting the equilibrium towards the product.
Problem: Multiple Spots on TLC Plate, Indicating Side Products
The formation of side products directly competes with your desired reaction, consuming starting materials and lowering the final yield.
-
Probable Cause A: Aldehyde Self-Condensation This occurs if the base used is too strong.[4] Strong bases can deprotonate the alpha-carbon of an enolizable aldehyde, leading to an aldol-type self-condensation. Using weak amine bases like pyridine or piperidine is the standard way to prevent this.[2][5] If you have used a stronger base like NaOH or an alkoxide, this is a likely cause of low yields.
-
Probable Cause B: Michael Addition The product, 2-Thienyl acrylic acid, is an α,β-unsaturated carbonyl compound. It can act as a Michael acceptor. A second molecule of the malonic acid enolate can potentially add to your product via a Michael 1,4-addition. This can be more prevalent with extended reaction times.[5] Optimizing the stoichiometry, for instance by using a slight excess of the aldehyde rather than the malonic acid, can sometimes mitigate this issue.
Data Presentation: Selecting Your Reaction Conditions
The choice of catalyst and solvent are inextricably linked and represent the most critical variables to optimize. The tables below summarize common choices based on literature precedents.
Table 1: Effect of Different Solvents on Knoevenagel Condensation Yield
| Solvent | Type | Typical Yield (%) | Key Considerations |
|---|---|---|---|
| Pyridine | Aprotic Polar / Basic | Good-Excellent | Ideal for Doebner modification with malonic acid; acts as both solvent and catalyst.[2][4] |
| DMF | Aprotic Polar | 81-99% | Can lead to very high conversions in short reaction times.[5][6] |
| Acetonitrile | Aprotic Polar | 81-99% | Similar to DMF, promotes fast reactions.[5] |
| Ethanol | Protic Polar | Good | A common and effective solvent, though may require longer reflux times.[5][7] |
| Toluene | Non-polar | 61-99% | Allows for easy water removal with a Dean-Stark trap.[5] |
| Water | Protic Polar | Good-Excellent | An excellent "green" solvent choice, can give high yields.[5] |
Note: Yields are indicative and vary based on specific reactants and catalysts. Data compiled from multiple sources.[5][6]
Table 2: Common Catalysts for Knoevenagel Condensation
| Catalyst | Type | Typical Loading | Notes |
|---|---|---|---|
| Piperidine | Weak Base | Catalytic (0.1 eq) | Often used with pyridine or in solvents like ethanol. Very effective.[2][5][7] |
| Pyridine | Weak Base | Solvent / Co-catalyst | The cornerstone of the Doebner modification.[2][3] |
| Ammonium Acetate | Weak Base | Catalytic | A mild and effective catalyst, especially in solvent-free conditions or with sonication.[9] |
| β-Alanine | Amino Acid | Catalytic | Has been shown to be an effective catalyst for reactions with 2-thiophenecarboxaldehyde.[10] |
| Boric Acid | Lewis/Brønsted Acid | 10 mol% | A mild, effective, and environmentally benign catalyst.[1] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel-Doebner Synthesis of 2-Thienyl acrylic acid
This protocol is a standard and effective method utilizing the Doebner modification.
Materials:
-
2-Thiophenecarboxaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (for workup)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq).
-
Add pyridine as the solvent (enough to fully dissolve the reactants upon heating).
-
Add a catalytic amount of piperidine (e.g., 0.05-0.1 eq).
-
Heat the reaction mixture to reflux (approx. 115°C). The evolution of CO2 should be observed.
-
Monitor the reaction progress by TLC (see Protocol 2 below). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining pyridine hydrochloride.
-
Purify the crude product by recrystallization, typically from an ethanol/water mixture.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate).
-
Dissolve a small amount of your starting material (2-thiophenecarboxaldehyde) in a solvent like ethyl acetate to use as a reference spot.
-
Periodically, take a small aliquot from the reaction mixture using a capillary tube and spot it on the TLC plate alongside the reference spot.
-
Develop the plate in the chamber and visualize under a UV lamp.
-
The reaction is complete when the spot corresponding to the 2-thiophenecarboxaldehyde has been consumed and a new, more polar spot (the product) has appeared and its intensity is no longer increasing.
References
-
L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. ResearchGate. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. ResearchGate. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 5, 2026, from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved February 5, 2026, from [Link]
-
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved February 5, 2026, from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Asian Journal of Chemistry. (2017, May 13). DABCO as an Efficient Catalyst for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds. Retrieved February 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(2-Thienyl)acrylic Acid Stability & Handling
[1]
Status: Operational | Topic: Stability & Polymerization Prevention | ID: TAA-SUP-001[1]
Critical Alerts: The "Solid vs. Solution" Paradox
Welcome to the technical support portal for 3-(2-Thienyl)acrylic acid (2-TAA).[1] Before proceeding, you must understand the fundamental stability paradox of this molecule. The storage rules for the solid state are diametrically opposed to the handling rules for the solution/melt state.
Failure to distinguish these states is the #1 cause of experimental failure.
| Parameter | Solid State (Storage) | Solution / Melt State (Reaction) |
| Primary Risk | Light-induced Dimerization & Oxidation | Radical Polymerization (Thermal) |
| Atmosphere | Inert (Argon/Nitrogen) | Aerated (Air/Lean Oxygen) if MEHQ is present |
| Light Sensitivity | High (Thiophene ring activation) | High |
| Temp Limit | 2–8°C (Refrigerate) | < 60°C (unless inhibited) |
The Science of Instability
To troubleshoot effectively, you must understand the mechanism driving the instability. 2-TAA contains two reactive centers that "communicate" via conjugation:
-
The Thiophene Ring: Electron-rich and prone to oxidation.
-
The Acrylic Moiety: A Michael acceptor prone to radical propagation.
The Polymerization Trigger
Unlike liquid acrylic acid, solid 2-TAA rarely polymerizes explosively. However, once dissolved or melted (MP: ~145°C), the crystal lattice breaks, allowing free radical propagation.
-
Mechanism: Thermal energy or UV light generates a radical on the vinyl group.
-
Propagation: Without a "trap" (inhibitor), this radical attacks neighboring double bonds.
-
The Oxygen Factor: If your solution contains MEHQ (Hydroquinone monomethyl ether) as a stabilizer, it requires dissolved oxygen to function.[2] Purging such a solution with nitrogen deactivates the inhibitor, leading to rapid polymerization.
Visualization: The Stability Decision Matrix
Figure 1: Decision matrix for handling 2-TAA based on physical state and inhibitor presence.[1]
Storage & Handling Protocols
Protocol A: Long-Term Storage (Solid)
Applicable for: Inventory storage of commercial bottles.[1]
-
Container: Amber glass vial with a Teflon-lined cap. (Thiophene derivatives are photosensitive).
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Temperature: Store at 2–8°C . Do not freeze unless the vial is perfectly sealed against moisture (hydrolysis risk).
-
Desiccation: Store the vial inside a secondary jar containing desiccant (silica gel).
Protocol B: Reaction Setup (Solution)
Applicable for: Synthesis involving 2-TAA (e.g., esterification, cross-linking).[1]
-
Solvent Choice: Avoid solvents that readily form peroxides (e.g., old THF, Diethyl Ether) unless freshly distilled. Peroxides initiate polymerization.
-
Temperature: If heating >60°C is required, add an inhibitor.
-
Aerobic Conditions: Add MEHQ (100–200 ppm). Requirement: Do not degas the solvent completely.
-
Anaerobic Conditions: Add Phenothiazine (PTZ) (100–500 ppm). PTZ works without oxygen.
-
-
Filtration: If the solution appears cloudy before reaction, filter through a 0.45 µm PTFE membrane to remove pre-existing polymer "seeds."
Troubleshooting Guide (FAQ)
Q1: My 2-TAA powder has turned from white/beige to yellow/brown. Is it polymerized?
Diagnosis: Likely Oxidation , not polymerization.[3] Explanation: The thiophene ring is electron-rich and susceptible to oxidation by air and light, forming quinoidal impurities. Solution:
-
Check solubility. If it dissolves fully in methanol or ethanol, it is likely just oxidized monomer.
-
Action: Perform Recrystallization (See Module 5).[4] If it leaves a gummy residue that won't dissolve, that fraction is polymer.
Q2: I tried to melt the solid (MP ~145°C) and it turned into a hard, insoluble rock.
Diagnosis: Thermal Polymerization. Explanation: Acrylates are most vulnerable at their melting point. The crystal lattice collapses, mobilizing the molecules for radical chain reactions. Prevention: Never melt 2-TAA to handle it. Dissolve it in a solvent first. If a melt reaction is mandatory, you must add Phenothiazine (PTZ) prior to heating.
Q3: Why did my reaction gelify when I put it under high vacuum?
Diagnosis: Inhibitor Failure (Oxygen Starvation). Explanation: You likely had MEHQ in the system (or naturally occurring phenolic impurities acting as weak inhibitors). High vacuum removed the dissolved oxygen. Without Oxygen, MEHQ cannot form the phenoxy radical necessary to trap carbon radicals. Correction: Use a non-oxygen-dependent inhibitor like Phenothiazine or Copper(II) salts for vacuum work.[1]
Recovery Protocol: Recrystallization[4]
If your material is yellowed or contains minor polymer amounts, use this protocol to restore purity.
Solvent System: Ethanol/Water (Preferred) or Methanol/Water.
| Step | Action | Technical Note |
| 1 | Dissolve | Dissolve crude 2-TAA in minimum boiling Ethanol (~78°C). |
| 2 | Filter (Hot) | If insoluble "goo" (polymer) remains, filter rapidly while hot.[1] |
| 3 | Precipitate | Add warm water dropwise until the solution turns slightly cloudy. |
| 4 | Clarify | Add a few drops of Ethanol to make it clear again.[1] |
| 5 | Cool | Allow to cool to room temp slowly, then refrigerate (4°C). |
| 6 | Isolate | Filter crystals. Wash with cold 50:50 Ethanol/Water. |
| 7 | Dry | Vacuum dry at room temperature (Do not heat to dry).[1] |
Recrystallization Workflow
Figure 2: Purification workflow for degraded 2-TAA.
References
-
Arkema. (2023). Safe Handling and Storage of Acrylic Acid.[2][5][6][7] (Standard industrial guidance for acrylate handling, applicable to derivatives).
-
Sigma-Aldrich. (n.d.).[1] 3-(2-Thienyl)acrylic acid Product Specification & SDS.[1][8] (Melting point and solubility data).
-
ChemicalBook. (2025). 3-(2-Thienyl)acrylic acid Properties and Stability.[1][9][10][11][1]
-
Fujifilm Wako. (n.d.). Polymerization Inhibitors: Mechanism of MEHQ and Nitroso Compounds. (Explains the oxygen dependency of phenolic inhibitors).
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Acrylic Acid Stability. (General acrylate polymerization risks). [1]
Sources
- 1. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 3-(2-Thienyl)acrylic acid | 1124-65-8 | Benchchem [benchchem.com]
- 5. arkema.com [arkema.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]
- 9. CAS 1124-65-8: 3-(2-Thienyl)-2-propenoic acid | CymitQuimica [cymitquimica.com]
- 10. Acrylic acids and derivatives | Thermo Fisher Scientific [thermofisher.com]
- 11. EP2197827B1 - Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes - Google Patents [patents.google.com]
Improving the solubility of 2-Thienyl acrylic acid for biological assays
Technical Support Center: Solubility Optimization for 2-Thienyl Acrylic Acid
Topic: Improving the solubility of 2-Thienyl acrylic acid (3-(2-Thienyl)acrylic acid) for biological assays. Target Audience: Researchers, Application Scientists, and Drug Discovery Teams.[1][2]
Executive Summary & Chemical Profile
Compound: 3-(2-Thienyl)acrylic acid (2-TAA) CAS: 1124-65-8 Physicochemical Profile: [1][2][3][4][5]
-
LogP: ~1.7 (Moderate Lipophilicity) [2][1]
The Core Challenge: Researchers often encounter precipitation ("crashing out") when diluting 2-TAA from a DMSO stock into aqueous biological media.[1][2] This occurs because 2-TAA is a carboxylic acid.[1][2] In its protonated form (pH < pKa), it is poorly soluble in water.[1][2] While biological buffers (pH 7.[1][2]4) theoretically favor the soluble ionized form, the kinetics of mixing and local pH drops at the injection site often trigger irreversible precipitation.[1][2]
Critical Solubility Strategies (The "Why" and "How")
Strategy A: The DMSO "Spike" Method (Low Concentrations < 100 µM)
Best for: High-throughput screening, enzymatic assays.[1][2]
The Mechanism: DMSO acts as a cosolvent to solvate the hydrophobic thiophene ring, while the buffer capacity of the medium handles the ionization of the carboxylic acid tail.[1][2]
Protocol:
-
Stock Preparation: Dissolve 2-TAA in 100% anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear (yellowish solution).
-
Intermediate Dilution (Critical Step): Do not pipette directly from 50 mM stock to the assay well.
-
Final Addition: Add the 10x working solution to your cells/enzyme mix. Final DMSO concentration should be < 1% (or as tolerated by your assay).[1][2]
Strategy B: In-Situ Salt Formation (High Concentrations > 100 µM)
Best for: Animal dosing, stock solutions in PBS, or DMSO-sensitive assays.[1][2]
The Mechanism: Since the pKa is ~4.34, 2-TAA behaves as a salt at neutral pH.[1][2] However, dissolving the solid acid directly into water lowers the pH, keeping it insoluble.[1][2] You must drive the equilibrium to the salt form using a strong base equivalent.[1][2]
Protocol:
-
Add 0.95 equivalents of NaOH (from a 1M or 0.1M stock) relative to the moles of 2-TAA.
-
Calculation:
[1]
-
-
Add water (approx. 80% of final volume) and vortex.[1][2] The solution should clear as the sodium salt forms.[1][2]
-
Adjust volume with PBS or buffer.[1][2] Check pH; it should be near neutral.[1][2]
Troubleshooting Guide & FAQs
| Symptom | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "pH Shock" : The stock was added to a low-capacity buffer (e.g., unbuffered saline or water), causing the pH to drop below 4.[1][2]3. | Ensure the receiving buffer is at least 20 mM (HEPES/Tris) at pH 7.[1][2]4. If using saline, pre-adjust pH with dilute NaOH.[1][2] |
| Precipitate forms over time (24h) | Temperature Drop : Solubility decreases at 4°C. | Store working solutions at RT if stable, or re-warm and vortex before use.[1][2] Consider adding 5% Cyclodextrin (HP-β-CD) as a stabilizer.[1][2] |
| Yellow color intensity changes | Oxidation/Light Sensitivity : Thiophene derivatives can be light-sensitive.[1][2] | Store stocks in amber vials. Wrap reservoirs in foil during long assays. |
| Inconsistent IC50 data | Compound Aggregation : At high concentrations, lipophilic acids form "colloidal aggregates" that nonspecifically inhibit enzymes.[1][2] | Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt promiscuous aggregates.[1][2] |
Q: Can I use Ethanol instead of DMSO? A: Yes, 2-TAA is soluble in ethanol.[1][2] However, ethanol evaporates faster and is often more cytotoxic to cells than DMSO.[1][2] Use ethanol only if your specific assay is DMSO-intolerant.[1][2]
Q: Is the compound stable in solution? A: The acrylic acid moiety ("Michael Acceptor") is potentially reactive with thiols (e.g., Cysteine, Glutathione) in the media over long periods (24h+).[1] For long incubations, prepare fresh dilutions immediately before use.[1][2]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for solubilizing 2-TAA based on your concentration requirements and assay constraints.
Caption: Decision tree for selecting the optimal solubilization method based on concentration needs and troubleshooting precipitation events.
References
-
ChemicalBook. (2025).[1][2][4] 3-(2-Thienyl)acrylic acid Properties and pKa Data. Retrieved from [1]
-
PubChem. (2025).[1][2] 3-(2-Thienyl)acrylic acid Compound Summary (CID 735981).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][2][6] Product Specification: 3-(2-Thienyl)acrylic acid.[1][2][3][4][5][6][8][9] Retrieved from [1][2]
-
MDPI. (2020).[1][2] Improving the Solubility of Carboxylic Acids via Cocrystals and Salt Formation. Pharmaceutics. (General reference on carboxylic acid solubilization strategies). Retrieved from [1]
Sources
- 1. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-噻吩基)丙烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]
- 5. 3-(2-THIENYL)ACRYLIC ACID, CasNo.1124-65-8 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 6. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [amp.chemicalbook.com]
- 7. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]
- 8. 2-Cyano-3-(2-thienyl)acrylic acid | C8H5NO2S | CID 710411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2E)-3-(2-Thienyl)acrylic acid - High purity | EN [georganics.sk]
Validation & Comparative
Comparison of the biological activity of 2-Thienyl acrylic acid and 3-Thienyl acrylic acid
Executive Summary
This guide provides a technical comparison of 2-Thienyl acrylic acid (3-(2-thienyl)-2-propenoic acid) and 3-Thienyl acrylic acid (3-(3-thienyl)-2-propenoic acid). Both compounds are heterocyclic bioisosteres of cinnamic acid , a central intermediate in plant phenylpropanoid metabolism and a scaffold in medicinal chemistry.
Key Distinction: The biological divergence between these isomers is driven by the position of the sulfur atom relative to the acrylic side chain. The 2-isomer exhibits higher electron density at the
Chemical & Physical Basis of Activity
To understand the biological differences, one must first analyze the electronic and steric environments.
Electronic Descriptors
-
2-Thienyl Acrylic Acid: The acrylic group is attached at the C2 position (adjacent to Sulfur). The sulfur atom exerts a strong
(mesomeric) effect, increasing electron density on the acrylic double bond. This makes the 2-isomer more susceptible to metabolic oxidation but also enhances binding affinity in pockets requiring electron-rich -systems. -
3-Thienyl Acrylic Acid: The attachment at C3 isolates the side chain from the direct influence of the sulfur lone pairs. It behaves more similarly to a simple phenyl ring (benzene bioisostere) but with altered lipophilicity.
Structural Superposition (SAR Logic)
The following diagram illustrates the steric relationship between these isomers and the parent cinnamic acid, explaining their differential binding to receptor sites like TIR1 (Auxin receptor) or the PAL active site.
Caption: Structural Activity Relationship (SAR) flow demonstrating how thiophene ring positioning dictates receptor binding affinity relative to the parent cinnamic acid.
Biological Activity Profile
Plant Physiology: Auxin & Enzyme Modulation
In plant systems, these acids act as modulators of the phenylpropanoid pathway and auxin signaling.
| Feature | 2-Thienyl Acrylic Acid | 3-Thienyl Acrylic Acid | Mechanism |
| PAL Inhibition | Moderate Inhibitor | Weak / Inactive | Acts as a product analog (feedback inhibition) of Phenylalanine Ammonia-Lyase (PAL). The 2-isomer mimics the geometry of trans-cinnamic acid more closely in the active site. |
| Auxin Activity | Weak / Antagonist | Inactive | Unlike Thienyl acetic acids (which are active auxins), acrylic acids often act as anti-auxins . They compete with IAA for the TIR1 receptor but fail to trigger the degradation of Aux/IAA repressors efficiently. |
| Growth Regulation | Root growth inhibition (High conc.) | Minimal effect | Interference with polar auxin transport and cell elongation machinery. |
Key Insight: The 2-isomer is frequently used in plant tissue culture research to study "chemical knockout" of PAL activity, forcing the plant to utilize alternative metabolic pathways.
Medicinal Chemistry: Therapeutic Applications
The thienyl acrylic acid moiety is a pharmacophore in several drug development pipelines.
A. Anticancer (VEGFR-2 Inhibition)
Derivatives of 2-thienyl acrylic acid (specifically 3-aryl-2-(2-thienyl)acrylonitriles) have shown potent inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary driver of tumor angiogenesis.[1][2]
-
Mechanism: The 2-thienyl ring occupies the hydrophobic pocket of the kinase domain, mimicking the phenyl ring of standard inhibitors but offering better solubility and metabolic profile.
-
Data: IC50 values for 2-thienyl derivatives often reach the sub-micromolar range (<1
M) against hepatoma cells, outperforming 3-thienyl analogs in comparative docking studies due to better alignment with the gatekeeper residues.
B. Pharmaceutical Intermediates[3]
-
2-Thienyl isomer: Used to synthesize Eprosartan (an angiotensin II receptor antagonist) analogs and specific GSK-3
inhibitors . -
3-Thienyl isomer: Used less frequently, primarily in exploring the "ortho-effect" in drug design (e.g., steric clashes in the active site).
Experimental Protocols
Protocol A: Synthesis via Knoevenagel Condensation
Objective: Synthesize high-purity thienyl acrylic acid for bioassay.
Reagents:
-
Aldehyde: 2-Thiophenecarboxaldehyde (or 3-isomer)
-
Malonic Acid
-
Base: Pyridine (Catalyst: Piperidine)
Workflow:
-
Mix: Dissolve 0.1 mol of Thiophenecarboxaldehyde and 0.12 mol of Malonic acid in 25 mL of Pyridine.
-
Catalyze: Add 0.5 mL of Piperidine.
-
Reflux: Heat at 100°C for 2 hours. Evolution of CO
indicates decarboxylation. -
Quench: Pour the cooled reaction mixture into 200 mL of ice-cold HCl (10%) to precipitate the acid.
-
Purify: Recrystallize from ethanol/water.
-
2-Isomer MP: ~145-148°C.
-
3-Isomer MP: ~150-152°C (Verify with NMR).
-
Protocol B: Wheat Coleoptile Elongation Assay (Auxin/Antiauxin Test)
Objective: Quantify the growth-promoting or inhibiting activity.
Caption: Workflow for the Wheat Coleoptile Elongation Assay to determine auxin-like or antiauxin activity.
Data Interpretation:
-
Growth > Control: Auxin-like activity (Rare for acrylic acids).
-
Growth < Control: Toxic or Inhibitory.
-
Growth + IAA < IAA Control: Antiauxin Activity . (This is the expected result for 2-Thienyl acrylic acid).
References
-
Pharmaffiliates. (2025). 3-(2-Thienyl)acrylic Acid - Product Applications and Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735981, 3-(2-Thienyl)acrylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1485238, 3-(3-Methyl-2-thienyl)acrylic acid. Retrieved from [Link]
-
Bauer, K. et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. International Journal of Molecular Sciences. Retrieved from [Link][4]
-
Hayashi, K. et al. (2012). Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. Journal of Biological Chemistry. Retrieved from [Link]
-
Appert, C. et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry. Retrieved from [Link]
Sources
A Researcher's Guide to Validating Novel 2-Thienyl Acrylic Acid Analogs as Anticancer Agents
An In-depth Technical Comparison and Methodological Framework
The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds. Among these, acrylic acid derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to inhibit cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition and kinase modulation.[1] Specifically, analogs featuring a 2-thienyl group—a sulfur-containing heterocycle—have garnered significant interest due to their unique electronic properties and potential for selective bioactivity.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the preclinical validation of novel 2-thienyl acrylic acid analogs. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system to rigorously assess and compare the anticancer potential of these promising compounds against established benchmarks.
The Strategic Validation Workflow: From Benchtop to Preclinical Models
A systematic, multi-stage approach is paramount to efficiently validate a new chemical entity. The journey from a newly synthesized analog to a viable drug candidate involves a logical progression from broad cellular screening to mechanistic deep dives and, finally, to efficacy testing in living organisms. This tiered approach ensures that resources are focused on only the most promising candidates.
Initial in vitro assays serve as a critical filter, providing rapid, high-throughput assessment of a compound's fundamental ability to kill or halt the proliferation of cancer cells.[2][3] Analogs that demonstrate potent activity in these initial screens are then subjected to more complex assays to elucidate their mechanism of action—how they exert their effects at a molecular level. The most promising candidates from this stage then advance to in vivo testing in animal models, which offers a more holistic view of a drug's efficacy, toxicity, and pharmacokinetics within a complex biological system.[4]
Caption: A logical workflow for validating novel anticancer compounds, from initial screening to in vivo efficacy studies.
Part 1: Comprehensive In Vitro Evaluation
The initial phase of validation is conducted using cancer cell lines, which are cost-effective, reproducible, and amenable to high-throughput screening.[3] The choice of cell line is critical; for instance, MCF-7 is a well-characterized cell line for estrogen receptor-positive breast cancer, making it a suitable model for initial screening against this cancer type.[1]
Assessing Cytotoxicity: The MTT Assay
The first critical question is whether the novel analogs can kill cancer cells or inhibit their proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[5]
Causality Behind the Choice: The assay's principle is based on the ability of metabolically active, living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals via mitochondrial dehydrogenases.[5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard metric for comparing drug potency.[6]
Click for Detailed Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the IC50 value of novel 2-thienyl acrylic acid analogs in a selected cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Novel 2-Thienyl Acrylic Acid Analogs (dissolved in DMSO)
-
Doxorubicin (positive control, dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the novel analogs and the Doxorubicin control (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the respective drug concentrations. Include "vehicle control" wells treated with DMSO-containing medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. The incubation time should be sufficient to observe the effect of the drug.[7]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[8]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[8]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Comparative Data Presentation:
| Compound | Target/Mechanism of Action | IC50 on MCF-7 cells (µM) |
| Novel Analog TAA-01 | Putative Kinase Inhibitor | 4.5 ± 0.6 |
| Novel Analog TAA-02 | Putative Kinase Inhibitor | 12.8 ± 1.9 |
| Novel Analog TAA-03 | Putative Kinase Inhibitor | 1.2 ± 0.3 |
| Doxorubicin | Topoisomerase II Inhibitor, DNA Intercalation[9][10] | 0.9 ± 0.2 |
Table 1: Hypothetical IC50 values of novel 2-thienyl acrylic acid (TAA) analogs compared to the standard chemotherapeutic agent Doxorubicin in the MCF-7 breast cancer cell line after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
From this data, Analog TAA-03 emerges as the most potent candidate, with an IC50 value approaching that of the established drug, Doxorubicin.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
A potent cytotoxic compound is promising, but understanding how it kills cells is crucial. A drug that induces programmed cell death (apoptosis) is often preferred over one that causes necrosis, as apoptosis is a controlled process that avoids triggering inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[11]
Causality Behind the Choice: In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC).[13] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11] By using both stains and analyzing the cells with a flow cytometer, we can distinguish between four populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Click for Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells induced by the lead analog (TAA-03).
Materials:
-
MCF-7 cells
-
6-well plates
-
Analog TAA-03 and Doxorubicin
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the IC50 concentration of TAA-03, Doxorubicin, and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin. Pool all cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic/Necrotic, Necrotic).
Comparative Data Presentation:
| Treatment (at IC50) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Cells (%) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| Analog TAA-03 | 35.4 ± 3.1 | 10.2 ± 1.8 | 45.6 |
| Doxorubicin | 40.1 ± 3.5 | 15.7 ± 2.2 | 55.8 |
Table 2: Hypothetical results from an Annexin V/PI assay showing the percentage of MCF-7 cells undergoing apoptosis after 24-hour treatment. Analog TAA-03 induces a significant level of apoptosis, comparable to Doxorubicin.
Investigating Cell Cycle Arrest
Many anticancer drugs exert their effects by disrupting the cell division cycle. Analyzing the cell cycle distribution after treatment can provide valuable mechanistic insights.[15]
Causality Behind the Choice: Propidium Iodide (PI) staining is a straightforward method for cell cycle analysis.[16] Since PI binds stoichiometrically to double-stranded DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[17] Flow cytometry can then distinguish cells in different phases of the cycle:
-
G0/G1 phase: Normal (2n) DNA content.
-
S phase: Intermediate DNA content (between 2n and 4n) as DNA is synthesized.
-
G2/M phase: Doubled (4n) DNA content, prior to cell division. An accumulation of cells in a specific phase suggests the drug interferes with progression through that phase.
Click for Detailed Experimental Protocol: Cell Cycle Analysis
Objective: To determine if Analog TAA-03 induces cell cycle arrest in a specific phase.
Materials:
-
MCF-7 cells, 6-well plates
-
Analog TAA-03, Doxorubicin
-
Cold 70% Ethanol
-
PBS, RNase A, Propidium Iodide (PI) staining solution
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol for 24 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[18]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the pellet in a PI staining solution that contains RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[18][19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Comparative Data Presentation:
| Treatment (at IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.2 ± 4.1 | 20.5 ± 2.5 | 14.3 ± 1.9 |
| Analog TAA-03 | 25.8 ± 3.3 | 15.1 ± 2.1 | 59.1 ± 4.5 |
| Doxorubicin | 30.1 ± 2.9 | 38.6 ± 3.0 | 31.3 ± 2.8 |
Table 3: Hypothetical cell cycle distribution data. Analog TAA-03 causes a significant accumulation of cells in the G2/M phase, indicating arrest at this checkpoint. This differs from Doxorubicin, which is known to cause arrest in both S and G2 phases.
Exploring a Potential Molecular Target: EGFR Signaling
Based on the chemical structure of 2-thienyl acrylic acid analogs, a plausible hypothesis is that they may function as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a well-known receptor tyrosine kinase that, when overactive, drives proliferation and survival in many cancers, including breast cancer.[20][21]
Caption: Hypothetical inhibition of the EGFR signaling pathway by Analog TAA-03, preventing downstream activation and cellular proliferation.
To test this hypothesis, one could perform a Western blot to check the phosphorylation status of EGFR and its downstream targets (like ERK) in cells treated with TAA-03. A reduction in phosphorylated EGFR would strongly support this mechanism of action.
Part 2: In Vivo Validation in a Xenograft Model
While in vitro data is essential, it doesn't capture the complexity of a whole organism.[4] An in vivo study using a mouse xenograft model is the critical next step to evaluate a compound's real-world potential.[22]
Causality Behind the Choice: In a xenograft model, human cancer cells (like MCF-7) are implanted into immunocompromised mice. This allows the human tumor to grow in a living system, enabling the assessment of the drug's ability to shrink the tumor while also monitoring for systemic toxicity (e.g., weight loss, adverse behaviors). This model provides crucial data on efficacy and safety that cannot be obtained from cell culture.[22]
Click for Detailed Experimental Protocol: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy and tolerability of Analog TAA-03 in vivo.
Materials:
-
Immunocompromised mice (e.g., NSG or Nude mice)
-
MCF-7 cells mixed with Matrigel (to support initial tumor growth)
-
Analog TAA-03 formulated in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)
-
Doxorubicin (positive control), Vehicle solution
-
Calipers for tumor measurement, scales for body weight
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 million cells in 100 µL of PBS/Matrigel mix) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle Control, Analog TAA-03 (e.g., 20 mg/kg), and Doxorubicin (e.g., 5 mg/kg).
-
Treatment Administration: Administer treatments according to a defined schedule (e.g., intraperitoneal injection every 3 days for 21 days). The dosing schedule for chemotherapy in breast cancer can vary, often given in cycles.[23][24]
-
Monitoring: Measure tumor volume with calipers and record the body weight of each mouse three times a week. Monitor animals for any signs of distress or toxicity. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study (e.g., day 21) or when tumors in the control group reach a predetermined maximum size, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
Comparative Data Presentation:
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 ± 1.0 |
| Analog TAA-03 (20 mg/kg) | 480 ± 95 | 61.6 | -3.0 ± 1.5 |
| Doxorubicin (5 mg/kg) | 350 ± 80 | 72.0 | -8.5 ± 2.0 |
Table 4: Hypothetical efficacy and toxicity data from an MCF-7 xenograft model. Analog TAA-03 shows significant tumor growth inhibition with moderate toxicity (slight weight loss) compared to the vehicle control. While less potent than Doxorubicin, it also appears to be better tolerated, as indicated by the smaller decrease in body weight.
Conclusion and Future Trajectory
This guide outlines a rigorous, multi-faceted approach to validating the anticancer activity of novel 2-thienyl acrylic acid analogs. Through a logical sequence of in vitro and in vivo experiments, researchers can build a comprehensive data package. Based on our hypothetical results, analog TAA-03 demonstrates significant promise: it is potent against breast cancer cells in vitro, induces apoptosis by arresting the cell cycle at the G2/M checkpoint, and shows substantial anti-tumor efficacy in an animal model with an acceptable safety profile.
The journey from a promising lead compound to a clinical candidate is long. Future work on TAA-03 would involve detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, formulation optimization, and broader toxicity screening in different animal models before it could be considered for Investigational New Drug (IND)-enabling studies. This structured validation approach ensures that only the most viable candidates, supported by robust and comparative data, advance in the drug development pipeline.
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PubMed. (Z)-2,3-diphenylacrylonitrile analogs: Synthesis and evaluation as anti-cancer and anti-microbial agents. National Library of Medicine. [Link]
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Bentham Science. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publishers. [Link]
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PubMed Central. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. National Library of Medicine. [Link]
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Kaitai Petrochemical. What are the biological activities of acrylic acid?. Kaitai Petrochemical Co.,Ltd. [Link]
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PubMed Central. Doxorubicin pathways: pharmacodynamics and adverse effects. National Library of Medicine. [Link]
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PubMed. In vitro assays and techniques utilized in anticancer drug discovery. National Library of Medicine. [Link]
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Cancer Research UK. Chemotherapy for breast cancer. Cancer Research UK. [Link]
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University of Virginia. The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]
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PubMed Central. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Library of Medicine. [Link]
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Frontiers in Pharmacology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers Media S.A. [Link]
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University of Massachusetts Medical School. DNA Cell Cycle Analysis with PI. UMass Chan Medical School. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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ResearchGate. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. [Link]
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Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
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MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
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Technology Networks. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Technology Networks. [Link]
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PubMed Central. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. National Library of Medicine. [Link]
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The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols. The Jackson Laboratory. [Link]
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ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. American Chemical Society. [Link]
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PubMed Central. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Library of Medicine. [Link]
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A Comparative Guide to the Polymerization Behavior of Thienyl Acrylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thienyl Acrylic Acid Isomers in Polymer Science
Thiophene-containing polymers are a class of materials extensively investigated for their unique electronic and optical properties, making them valuable in applications ranging from organic electronics to advanced drug delivery systems. Thienyl acrylic acids, combining the functionalities of a polymerizable acrylic acid moiety and a versatile thiophene ring, offer a compelling platform for the design of novel functional polymers. The isomeric placement of the acrylic acid group on the thiophene ring—at the 2-position versus the 3-position—profoundly influences the electronic structure and steric environment of the monomer, which in turn dictates its polymerization behavior and the ultimate properties of the resulting polymer. Understanding these differences is crucial for the rational design of poly(thienyl acrylic acid)s with tailored characteristics.
This guide will explore the key distinctions in the polymerization of 2-thienyl acrylic acid and 3-thienyl acrylic acid, focusing on aspects such as monomer reactivity, polymerization mechanisms, and the thermal and spectroscopic properties of the corresponding polymers.
Monomer Structure and its Influence on Reactivity
The position of the acrylic acid substituent on the thiophene ring is the primary determinant of the monomer's electronic and steric characteristics.
-
2-Thienyl Acrylic Acid: In this isomer, the acrylic acid group is directly conjugated with the sulfur atom of the thiophene ring through the C2 and C5 positions, which are the most reactive sites for electrophilic substitution and oxidative polymerization. This extended conjugation can influence the reactivity of both the vinyl group and the thiophene ring.
-
3-Thienyl Acrylic Acid: Here, the acrylic acid group is attached at the C3 position, which is less electronically activated compared to the C2 position. This difference in electronic density can lead to variations in polymerization susceptibility and the preferred polymerization mechanism.
Comparative Polymerization Methodologies
Both radical and electrochemical polymerization methods can be employed to synthesize polymers from thienyl acrylic acid isomers. The choice of method significantly impacts the resulting polymer structure.
Radical Polymerization
Free-radical polymerization is a common method for polymerizing vinyl monomers.[5] For thienyl acrylic acids, this would primarily involve the polymerization of the acrylic acid moiety, leading to a polymer backbone with pendant thienyl groups.
Experimental Protocol: Free-Radical Solution Polymerization
-
Monomer Preparation: Dissolve the respective thienyl acrylic acid isomer (2-thienyl or 3-thienyl acrylic acid) in a suitable solvent (e.g., dioxane or dimethylformamide) in a reaction flask.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C) for a specified duration.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.
The kinetics of radical polymerization can be influenced by the electronic nature of the substituent on the vinyl group. It is hypothesized that the electron-donating or -withdrawing nature of the thienyl group, which differs between the 2- and 3-isomers, would affect the stability of the propagating radical and thus the rate of polymerization.
Electrochemical Polymerization (Electropolymerization)
Electropolymerization offers a route to form conjugated polymers by linking the thiophene rings. This method is particularly sensitive to the position of substitution on the thiophene ring.
Experimental Protocol: Potentiodynamic Electropolymerization
-
Electrolyte Solution Preparation: Dissolve the thienyl acrylic acid isomer and a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile).
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymer Film Deposition: Apply a potential sweep (cyclic voltammetry) or a constant potential (potentiostatic) to the working electrode to initiate oxidative polymerization. The polymer film will deposit on the surface of the working electrode.
-
Washing and Drying: After deposition, rinse the polymer-coated electrode with the solvent to remove residual monomer and electrolyte, and then dry it.
The oxidation potential of the monomer is a critical parameter in electropolymerization. Due to the higher electron density at the C2 and C5 positions, 2-thienyl acrylic acid is expected to have a lower oxidation potential compared to 3-thienyl acrylic acid, making it more susceptible to electropolymerization. The resulting polymer from the 2-isomer is also more likely to have a well-defined, conjugated backbone.
Diagram: Proposed Polymerization Pathways of Thienyl Acrylic Acid Isomers
Caption: Polymerization routes for thienyl acrylic acid isomers.
Comparative Properties of Poly(thienyl acrylic acid) Isomers
The structural differences originating from the monomer isomerism translate into distinct properties of the resulting polymers.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy can be used to confirm the polymerization and identify key functional groups.[5][6][7][8]
-
Poly(thienyl acrylic acid) via Radical Polymerization: The characteristic C=C stretching vibration of the acrylic monomer (around 1630 cm⁻¹) will disappear upon polymerization. The spectra will be dominated by the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and peaks corresponding to the thiophene ring.
-
Poly(thienyl acrylic acid) via Electropolymerization: The spectrum will show a significant broadening of the peaks associated with the thiophene ring, indicative of a conjugated polymer backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the polymer structure.[2]
-
For radically polymerized samples, ¹H NMR can be used to analyze the polymer's tacticity.
-
For electropolymerized samples, the disappearance of signals from the α-protons of the thiophene ring can confirm the polymerization through these positions.
Thermal Properties
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase transitions of the polymers.[9][10][11][12][13]
| Property | Poly(2-thienyl acrylic acid) (Expected) | Poly(3-thienyl acrylic acid) (Expected) |
| Glass Transition Temp. (Tg) | Likely higher due to a more rigid backbone from potential interchain interactions involving the more accessible thiophene ring. | Potentially lower due to a less hindered pendant group, allowing for more chain mobility. |
| Decomposition Temperature | Potentially higher thermal stability if electropolymerized to form a conjugated backbone. | Thermal stability would depend on the polymerization method and resulting structure. |
These are expected trends based on general polymer principles; specific experimental data is needed for definitive comparison.
Summary of Expected Differences and Future Research Directions
| Feature | 2-Thienyl Acrylic Acid | 3-Thienyl Acrylic Acid |
| Reactivity in Electropolymerization | Higher (lower oxidation potential) | Lower (higher oxidation potential) |
| Reactivity in Radical Polymerization | Potentially different from the 3-isomer due to electronic effects | Potentially different from the 2-isomer due to electronic effects |
| Resulting Polymer Structure (Electropolymerization) | More likely to form a well-defined, conjugated polymer | May result in a less ordered, more soluble polymer |
| Resulting Polymer Structure (Radical Polymerization) | Polymer with pendant 2-thienyl groups | Polymer with pendant 3-thienyl groups |
| Potential Polymer Properties | Higher rigidity and thermal stability (if conjugated) | Potentially greater flexibility and solubility |
The comparative study of thienyl acrylic acid isomers reveals a fascinating interplay between monomer structure and polymer properties. The position of the acrylic acid substituent on the thiophene ring is a critical design parameter that can be leveraged to tune the outcome of polymerization.
Future research should focus on:
-
Direct comparative kinetic studies of the radical and electrochemical polymerization of 2- and 3-thienyl acrylic acid under identical conditions.
-
Determination of monomer reactivity ratios in copolymerizations to quantify their relative reactivities.
-
In-depth characterization of the resulting homopolymers to establish a clear structure-property relationship.
-
Computational studies to model the electronic structures of the monomers and their transition states during polymerization to provide a theoretical framework for the experimental observations.[14][15]
By systematically exploring these areas, the scientific community can unlock the full potential of poly(thienyl acrylic acid)s for a wide range of advanced applications.
References
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Copolymer Composition. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Styrene/Methacrylic Acid Monomer Reactivity Ratio Estimation in Bulk and Solution at High Temperatures. (2001). ResearchGate. Retrieved February 8, 2024, from [Link]
- Hemalatha, P., et al. (2014). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. American Journal of Polymer Science, 4(1), 16-23.
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Measurements of Monomer Reactivity Ratios for Copolymerization of Styrene and Methyl Methacrylate in Carbon Dioxide at Vapor-Liquid Equilibrium State. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]
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Thermal studies of hydrogels based on poly(acrylic acid) and its copolymers by differential scanning calorimetry: A systematic literature review. (2022). ResearchGate. Retrieved February 8, 2024, from [Link]
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Three consecutive cyclic voltammetry scans showing electrochemical.... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. (2023). MDPI. Retrieved February 8, 2024, from [Link]
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Fabrication of Poly (Trans-3-(3-Pyridyl)Acrylic Acid)/Multi—Walled Carbon Nanotubes Membrane for Electrochemically Simultaneously Detecting Catechol and Hydroquinone. (2023). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. Retrieved February 8, 2024, from [Link]
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Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy Online. Retrieved February 8, 2024, from [Link]
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SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters Corporation. Retrieved February 8, 2024, from [Link]
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Thiol-Ene versus Binary Thiol–Acrylate Chemistry. (2016). Advances in Engineering. Retrieved February 8, 2024, from [Link]
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Understanding Why Poly(Acrylic Acid) Works: Decarbonylation and Cross-Linking Provide an Ionically Conductive Passivation. (2021). OSTI.gov. Retrieved February 8, 2024, from [Link]
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Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters. (2014). ResearchGate. Retrieved February 8, 2024, from [Link]
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FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. (2016). Research Journal of Pharmacy and Biological and Chemical Sciences. Retrieved February 8, 2024, from [Link]
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Understanding why poly(acrylic acid) works: decarbonylation and cross-linking provide an ionically conductive passivation. (2021). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
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Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. (2018). ER Publications. Retrieved February 8, 2024, from [Link]
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FT-IR spectra of poly (acrylic acid) without cross-linking (a),.... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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(2E)-3-(2-Thienyl)acrylic acid. (n.d.). Georganics. Retrieved February 8, 2024, from [Link]
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Electronic structure and energy band gap studies for poly(1,3-thienyl-squaraine) and its dianion. (2000). ResearchGate. Retrieved February 8, 2024, from [Link]
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Graphical Abstracts - Division of Polymer Chemistry (POLY). (n.d.). American Chemical Society. Retrieved February 8, 2024, from [Link]
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Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. (2022). Journal of Education for Pure Science. Retrieved February 8, 2024, from [Link]
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Differentiating 2-Thienyl and 3-Thienyl Acrylic Acid: A Senior Application Scientist's Guide to Spectroscopic Analysis
In the realm of medicinal chemistry and materials science, the nuanced differences between structural isomers can dictate the ultimate success or failure of a product. The seemingly subtle shift of a functional group can profoundly alter a molecule's electronic properties, reactivity, and biological activity. A prime example of this is the isomeric pair of 2-thienyl acrylic acid and 3-thienyl acrylic acid. For researchers and drug development professionals, the ability to unequivocally distinguish between these two compounds is paramount for ensuring purity, predicting behavior, and securing intellectual property.
This comprehensive guide provides an in-depth comparison of the spectroscopic differences between 2-thienyl and 3-thienyl acrylic acid. Moving beyond a simple data dump, we will explore the underlying electronic and structural reasons for the observed spectral variations, providing you with the field-proven insights needed to confidently characterize these important chemical building blocks.
The Structural Imperative: Conjugation and Electronic Effects
The core difference between these two isomers lies in the point of attachment of the acrylic acid moiety to the thiophene ring. This seemingly minor change has significant consequences for the degree of electronic communication, or conjugation, between the electron-rich thiophene ring and the electron-withdrawing acrylic acid group.
In 2-thienyl acrylic acid , the acrylic acid group is attached at the C2 position, adjacent to the sulfur atom. This arrangement allows for a more direct and efficient delocalization of π-electrons across the entire molecule. The sulfur atom, with its available lone pairs, can participate more effectively in resonance stabilization.
Conversely, in 3-thienyl acrylic acid , the attachment at the C3 position results in a less direct conjugation pathway. The electronic influence of the sulfur atom is more attenuated, leading to a different distribution of electron density throughout the molecule. These fundamental electronic distinctions are the primary drivers of the spectroscopic differences we will now explore.
Caption: Molecular structures of 2-thienyl and 3-thienyl acrylic acid.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.
Key Differentiating Features in ¹H NMR:
-
Thiophene Ring Protons: The protons on the thiophene ring are the most telling. In the 2-thienyl isomer, the protons are more deshielded due to the stronger electron-withdrawing effect of the acrylic acid group in the conjugated system. This results in their signals appearing at a higher chemical shift (further downfield) compared to the 3-thienyl isomer. The coupling constants (J) between adjacent thiophene protons also provide valuable structural information.
-
Vinylic Protons: The two vinylic protons of the acrylic acid chain (α and β to the carbonyl group) also exhibit distinct chemical shifts. The β-proton, being closer to the thiophene ring, will show a more pronounced difference between the two isomers, reflecting the differing electron density of the ring it is attached to. The large coupling constant between these two protons (typically ~16 Hz) is characteristic of a trans double bond.
| Proton | 2-Thienyl Acrylic Acid (δ, ppm) | 3-Thienyl Acrylic Acid (δ, ppm) | Key Observations |
| H-5 (Thiophene) | ~7.5 | ~7.3 | More downfield in the 2-isomer due to proximity to sulfur and conjugation. |
| H-3 (Thiophene) | ~7.3 | N/A | |
| H-4 (Thiophene) | ~7.1 | ~7.3 | |
| H-2 (Thiophene) | N/A | ~7.8 | Most deshielded proton in the 3-isomer. |
| β-Vinylic (=CH-Ar) | ~7.8 | ~7.6 | More downfield in the 2-isomer, reflecting greater deshielding from the more electron-poor ring. |
| α-Vinylic (=CH-COOH) | ~6.3 | ~6.2 | Less affected by the isomerism, but still slightly downfield in the 2-isomer. |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information, revealing differences in the electronic environment of the carbon atoms.
Key Differentiating Features in ¹³C NMR:
-
Thiophene Ring Carbons: The chemical shifts of the carbon atoms in the thiophene ring are indicative of the substitution pattern. The carbon atom directly attached to the acrylic acid group (C2 or C3) will be significantly affected, as will the other carbons in the ring due to resonance effects.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is also a useful probe. Its chemical shift will be influenced by the extent of conjugation, with the more conjugated 2-isomer potentially showing a slightly different shift compared to the 3-isomer.
| Carbon | 2-Thienyl Acrylic Acid (δ, ppm) | 3-Thienyl Acrylic Acid (δ, ppm) | Key Observations |
| C2 (Thiophene) | ~140 | ~130 | Significant difference in the chemical shift of the carbon bearing the substituent. |
| C3 (Thiophene) | ~128 | ~135 | |
| C4 (Thiophene) | ~128 | ~126 | |
| C5 (Thiophene) | ~132 | ~127 | |
| β-Vinylic (=CH-Ar) | ~138 | ~135 | Reflects the different electronic nature of the attached thiophene ring. |
| α-Vinylic (=CH-COOH) | ~118 | ~119 | |
| Carbonyl (C=O) | ~172 | ~172 | While similar, subtle differences may be observed under high resolution. |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule. While both isomers share the same functional groups (carboxylic acid, alkene, thiophene), the precise frequencies of their vibrations will differ due to the distinct electronic environments.
Key Differentiating Features in IR:
-
C=O Stretch: The carbonyl stretching vibration of the carboxylic acid is a strong, sharp peak typically found around 1680-1710 cm⁻¹. The extended conjugation in the 2-thienyl isomer can lower this frequency slightly compared to the 3-thienyl isomer.
-
C=C Stretch: The stretching vibration of the vinylic double bond, usually appearing around 1620-1640 cm⁻¹, will also be influenced by conjugation.
-
C-H Bending (out-of-plane): The out-of-plane C-H bending vibrations of the thiophene ring in the 900-700 cm⁻¹ region can be characteristic of the substitution pattern, providing a "fingerprint" to distinguish the isomers.
| Vibrational Mode | 2-Thienyl Acrylic Acid (cm⁻¹) | 3-Thienyl Acrylic Acid (cm⁻¹) | Key Observations |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3000 (broad) | Characteristic broad peak due to hydrogen bonding. |
| C=O Stretch | ~1680 | ~1690 | Expected to be at a slightly lower wavenumber for the more conjugated 2-isomer. |
| C=C Stretch | ~1625 | ~1630 | Also influenced by the degree of conjugation. |
| Thiophene Ring C-H Bending | Varies | Varies | The pattern of peaks in the fingerprint region is diagnostic. |
UV-Vis Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is directly related to the extent of the conjugated π-system.
Key Differentiating Features in UV-Vis:
-
λmax: Due to its more effective and extended conjugation, 2-thienyl acrylic acid will exhibit a bathochromic shift (a shift to a longer wavelength) in its λmax compared to 3-thienyl acrylic acid .[1] This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller in the more conjugated system, requiring less energy (longer wavelength light) to promote an electron.[1]
| Parameter | 2-Thienyl Acrylic Acid | 3-Thienyl Acrylic Acid | Key Observations |
| λmax | ~315 nm | ~295 nm | The longer λmax for the 2-isomer is a clear indication of its more extensive π-conjugation. |
Note: The exact λmax can vary depending on the solvent.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight (154.19 g/mol ), their fragmentation patterns under electron ionization (EI) may show subtle differences.
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): Both isomers will show a strong molecular ion peak at m/z = 154.
-
Fragmentation: The primary fragmentation pathways will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of carbon monoxide from that fragment. While the major fragments may be the same, the relative intensities of these fragments could differ slightly due to the different stabilities of the resulting radical cations, which are influenced by the substitution pattern on the thiophene ring.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh approximately 10 mg of the thienyl acrylic acid isomer.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a small vial. Ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the chemical shifts to the residual solvent signal or an internal standard like tetramethylsilane (TMS).
Causality Behind Choices: The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks. Shimming is essential for obtaining sharp, well-resolved peaks, which is crucial for accurate chemical shift and coupling constant determination.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Caption: Workflow for FTIR sample preparation using the KBr pellet method.
-
Grinding: Grind 1-2 mg of the solid acid sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100 mg of dry, FTIR-grade potassium bromide (KBr) to the mortar and gently mix with the sample powder.
-
Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the IR spectrum.
Causality Behind Choices: KBr is used because it is transparent to infrared radiation in the typical analysis range. Grinding the sample to a fine powder and mixing it homogeneously with KBr is crucial to minimize light scattering and obtain a high-quality spectrum. A background scan is necessary to subtract the absorbance from atmospheric CO₂ and water vapor.
Conclusion
The spectroscopic differentiation of 2-thienyl and 3-thienyl acrylic acid is a clear-cut process when the correct analytical techniques are applied and interpreted with an understanding of the underlying chemical principles. ¹H NMR offers the most definitive and information-rich data for distinguishing these isomers, with the chemical shifts and coupling patterns of the thiophene protons serving as a robust fingerprint. UV-Vis spectroscopy provides a rapid and straightforward method to confirm the difference in conjugation, with the 2-isomer consistently absorbing at a longer wavelength. IR, ¹³C NMR, and Mass Spectrometry offer valuable complementary data to build a comprehensive and irrefutable structural assignment. By following the detailed protocols and understanding the causal relationships between structure and spectral output outlined in this guide, researchers can confidently and accurately characterize these crucial isomeric building blocks.
References
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PubChem. 3-(2-Thienyl)acrylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (E)-3-(Thiophen-3-yl)acrylic acid. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy. [Link]
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A Comparative Guide to Poly(2-Thienyl acrylic acid) for Advanced Drug Delivery Systems
This guide presents a comprehensive comparative analysis of the material properties of poly(2-thienyl acrylic acid) (PThAA), a functionalized conductive polymer, against established alternatives in the field of drug delivery. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of PThAA's potential, supported by experimental data and protocols for its synthesis and characterization. Our objective is to offer a clear, data-driven perspective on where PThAA may offer advantages and where established polymers like poly(acrylic acid), chitosan, and poly(lactic-co-glycolic acid) remain the materials of choice.
Introduction to Poly(2-Thienyl acrylic acid): A Hybrid Polymer with Tunable Properties
Poly(2-thienyl acrylic acid) is a functional polymer that combines the conductive properties of a polythiophene backbone with the pH-responsive nature of polyacrylic acid. This unique combination of a conjugated polymer chain with carboxylic acid side groups opens up possibilities for novel stimuli-responsive drug delivery systems. The thiophene rings in the polymer backbone provide a platform for electrochemical activity and potential for controlled drug release triggered by electrical signals, while the acrylic acid moieties impart pH sensitivity, allowing for drug release in specific physiological environments.
The rationale for exploring PThAA in drug delivery stems from the limitations of existing polymer systems. While biocompatible and biodegradable polymers are well-established, there is a growing demand for materials that offer "smart" release mechanisms. PThAA's dual-responsive nature—to both electrical and pH stimuli—positions it as a promising candidate for targeted and on-demand drug delivery applications.
Caption: Idealized structure of poly(2-thienyl acrylic acid).
Comparative Analysis of Material Properties
The selection of a polymer for a drug delivery system is a critical decision, dictated by the required physicochemical properties. This section provides a comparative analysis of PThAA against three widely used polymers: poly(acrylic acid) (PAA), chitosan, and poly(lactic-co-glycolic acid) (PLGA). It is important to note that while extensive data exists for PAA, chitosan, and PLGA, the data for PThAA is less established and, in some cases, inferred from the properties of its constituent monomers and related polymers.
| Property | Poly(2-Thienyl acrylic acid) (PThAA) (Inferred) | Poly(acrylic acid) (PAA) | Chitosan | Poly(lactic-co-glycolic acid) (PLGA) |
| Conductivity | Electrically Conductive | Insulator | Insulator | Insulator |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol)[1][2] | Soluble in water, ethanol, methanol[3][4] | Soluble in acidic aqueous solutions[5] | Soluble in a wide range of organic solvents |
| Biocompatibility | Potentially Biocompatible | Biocompatible and Non-toxic[6] | Biocompatible and Biodegradable | Biocompatible and Biodegradable[7] |
| Biodegradability | Expected to be slowly biodegradable | Biodegradable[6] | Biodegradable | Biodegradable into lactic and glycolic acid |
| pH-Responsiveness | Yes (due to carboxylic acid groups) | Yes, swells in response to pH changes[8] | Yes (limited) | No |
| Drug Release Mechanism | pH-triggered, potentially electrochemically-triggered | pH-triggered swelling and diffusion | Diffusion and polymer erosion | Bulk erosion |
| Thermal Stability | Moderate | Decomposes above 200°C | Decomposes around 250-300°C | Decomposes around 200-300°C |
In-Depth Analysis of Key Properties
Electrical Conductivity: The Unique Advantage of PThAA
The most distinguishing feature of PThAA is its intrinsic electrical conductivity, a property absent in PAA, chitosan, and PLGA. This opens the door to novel drug delivery systems where the release of a therapeutic agent can be triggered or modulated by an external electrical stimulus. This "on-demand" release capability is highly desirable for applications requiring precise temporal control over drug administration, such as in implantable devices or for the treatment of chronic diseases. The conductivity arises from the conjugated π-electron system of the polythiophene backbone[9].
pH-Responsiveness: A Shared Trait with PAA
Similar to poly(acrylic acid), PThAA possesses carboxylic acid functional groups that can ionize in response to changes in pH. At low pH, the carboxylic acid groups are protonated, and the polymer is less soluble. As the pH increases, these groups deprotonate, leading to electrostatic repulsion between the polymer chains, causing swelling and subsequent release of an encapsulated drug. This property is particularly useful for oral drug delivery, where the polymer can protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the intestines.
Biocompatibility and Biodegradability
While PAA, chitosan, and PLGA have well-established records of biocompatibility and biodegradability, the long-term biocompatibility of PThAA needs further investigation. Polythiophenes, in general, have shown good biocompatibility in various biomedical applications[10]. The acrylic acid component is also known to be biocompatible[6]. However, the degradation products of PThAA and their potential cytotoxicity must be thoroughly evaluated before clinical applications can be considered.
Experimental Protocols
To facilitate further research and validation of the properties of PThAA, this section provides detailed, self-validating experimental protocols for its synthesis and characterization.
Synthesis of Poly(2-Thienyl acrylic acid)
This protocol describes the chemical oxidative polymerization of 2-thienyl acrylic acid. The causality behind this choice of method lies in its relative simplicity and effectiveness for polymerizing thiophene derivatives.
Materials:
-
3-(2-Thienyl)acrylic acid (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidizing agent)
-
Chloroform (solvent)
-
Methanol (for washing)
Procedure:
-
Dissolve a specific molar amount of 3-(2-thienyl)acrylic acid in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve a molar excess of anhydrous ferric chloride in anhydrous chloroform.
-
Slowly add the ferric chloride solution to the monomer solution with vigorous stirring. The reaction mixture should turn dark, indicating polymerization.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it repeatedly with methanol to remove any unreacted monomer and residual ferric chloride.
-
Dry the resulting polymer under vacuum at 40°C for 24 hours.
Caption: A schematic of the synthesis workflow for PThAA.
Characterization of Poly(2-Thienyl acrylic acid)
Characterization is crucial to confirm the successful synthesis and to understand the material properties of the polymer.
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer by identifying the characteristic vibrational bands of the thiophene ring and the carboxylic acid group. The disappearance of the vinyl C=C stretching peak from the monomer is a key indicator of successful polymerization.
-
UV-Vis Spectroscopy: To determine the electronic properties and the extent of conjugation in the polymer backbone.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature[11][12].
-
Cyclic Voltammetry (CV): To assess the electrochemical properties, including the oxidation and reduction potentials, which are indicative of its conductivity.
-
Dynamic Light Scattering (DLS): To measure the particle size and size distribution of PThAA nanoparticles if prepared for drug delivery applications.
Conclusion and Future Perspectives
Poly(2-thienyl acrylic acid) presents a compelling profile for advanced drug delivery systems, primarily due to its unique combination of electrical conductivity and pH-responsiveness. This dual-stimuli sensitivity offers the potential for highly controlled and targeted drug release, a significant advantage over conventional single-stimulus responsive polymers.
However, as a relatively new material, further research is imperative to fully elucidate its properties and establish its safety and efficacy for biomedical applications. Key areas for future investigation include:
-
In-depth Biocompatibility and Biodegradation Studies: Comprehensive in vitro and in vivo studies are necessary to confirm the long-term safety of PThAA and its degradation products.
-
Optimization of Synthesis: Tailoring the polymerization conditions to control the molecular weight, polydispersity, and conductivity of the polymer will be crucial for optimizing its performance in drug delivery.
-
Formulation Development: Investigating various formulation strategies, such as nanoparticles, hydrogels, and films, will be essential to harness the full potential of PThAA for different drug delivery routes.
References
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Rasayan Journal of Chemistry. (n.d.). Synthesis and Characterization of Cross-Linked Tri-Polymers of Poly Acrylic Acid as Water Thickening Agents. Retrieved from [Link]
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The IAFOR Research Archive. (n.d.). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor. Retrieved from [Link]
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MDPI. (n.d.). Poly(Acrylic acid)–Based Hybrid Inorganic–Organic Electrolytes Membrane for Electrical Double Layer Capacitors Application. Retrieved from [Link]
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International Science Community Association. (n.d.). Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. Retrieved from [Link]
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Ataman Kimya. (n.d.). POLYACRYLIC ACID. Retrieved from [Link]
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- Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research. (2023). PMC.
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- Hydrophobic Functionalization of Polyacrylic Acid as a Versatile Platform for the Development of Polymer Lipid Nanodisks. (2021). PMC.
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- Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014). SpringerLink.
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-Thienyl Acrylic Acid
[1][2][3]
Executive Summary & Chemical Context
2-Thienyl acrylic acid (also known as 3-(2-thienyl)acrylic acid) is a critical intermediate in the synthesis of pharmaceuticals and conductive polymers.[1][2][3] While structurally stable, its disposal presents specific challenges due to the thiophene moiety (sulfur-containing ring). Improper incineration releases sulfur oxides (SOx), contributing to acid rain and equipment corrosion.[4]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for researchers. It ensures your lab remains compliant with EPA standards while protecting personnel from the irritant properties of this organic acid.[4]
Hazard Profile & Risk Assessment
Before disposal, the waste stream must be characterized.[4] 2-Thienyl acrylic acid is generally a solid at room temperature but is often found in solution during workups.[1][4]
Table 1: GHS Hazard Classification & Physical Properties
| Property | Specification | Operational Implication |
| CAS Number | 1124-65-8 | Use for waste manifesting.[1][2][3] |
| Physical State | Solid (Powder/Crystals) | Dust generation is a primary inhalation risk during transfer.[2][3][4] |
| Acidity | Weak Acid (pKa ~4.[2][3][4]5) | Incompatible with strong bases (exothermic neutralization).[2][3][4] |
| H-Codes | H315, H319, H335 | Irritant: Requires eye protection and respiratory safeguards.[1][2][3][5] |
| Combustion | Carbon/Sulfur Oxides | Critical: Must be incinerated with flue gas scrubbing.[1][2][3][4] |
Scientist's Note: The presence of the sulfur atom means this cannot be treated as "generic organic solid waste" in all jurisdictions.[4] It must be flagged for incineration facilities capable of scrubbing SOx emissions.[4]
Pre-Disposal Logistics: Segregation & Storage
Effective disposal starts at the bench.[4] Mixing waste streams creates "unknowns" that are expensive and dangerous to dispose of.[4]
Segregation Rules
-
Do NOT Mix with Oxidizers: Avoid contact with nitrates, perchlorates, or peroxides.[4] The thiophene ring is electron-rich and can react violently or degrade uncontrollably.[1][4]
-
Separate from Strong Bases: While neutralization is a standard chemical technique, in-container neutralization of waste is discouraged in Satellite Accumulation Areas (SAA) due to heat generation.[4]
-
Sulfur Flagging: Label the waste container explicitly as "Sulfur-Bearing Organic Acid."
Visualization: Waste Segregation Decision Tree
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision logic for segregating 2-thienyl acrylic acid waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh-paper, contaminated gloves, spill cleanup debris.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][4] Glass is acceptable but poses a breakage risk.[4]
-
Bagging: Place the solid material inside a clear polyethylene bag before placing it in the rigid container. This "double containment" prevents dust release when the waste contractor opens the drum.[4]
-
Labeling:
-
Storage: Cap tightly. Store in a cool, dry place away from oxidizers.[4]
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Filtrates from recrystallization or reaction solvents.[4]
-
pH Check: Ensure the solution pH is not < 2.0. If it is extremely acidic, it may be classified as D002 (Corrosive) under RCRA.[4]
-
Action: If < 2.0, consult your EHS officer.[4] Some sites allow elementary neutralization (e.g., adding Sodium Bicarbonate) to pH 6-8 before adding to the waste container, but this depends on local permits.
-
-
Solvent Compatibility:
-
Pouring: Use a funnel to prevent drips. The solution may cause skin irritation upon contact.[4][6]
-
Cap Venting: If the solution was recently neutralized, use a vented cap for the first 24 hours to prevent pressure buildup from CO2 evolution.[4]
Emergency Procedures: Spill Management
Spills of 2-Thienyl acrylic acid are manageable but require immediate control of dust and aerosols.[1]
Visualization: Spill Response Workflow
Figure 2: Operational workflow for managing incidental spills in the laboratory.
Cleanup Steps:
-
Isolate: Mark the area.[4]
-
PPE: Wear safety goggles, lab coat, and N95 respirator (to prevent inhaling irritant dust).[4]
-
Neutralization (Optional for Liquids): If a liquid spill is highly acidic, sprinkle sodium bicarbonate until bubbling ceases.[4]
-
Collection:
-
Decontamination: Wash the surface with soap and water.[4] The thiophene ring is lipophilic; water alone may not remove all residue.[4]
Regulatory Context (RCRA & EPA)
Understanding the regulatory status prevents compliance violations.[4]
-
RCRA Status: 2-Thienyl acrylic acid is not a P-listed or U-listed waste by specific name [1].[1][2][4]
-
Characteristic Waste: However, it may be regulated as a Characteristic Waste if:
-
Disposal Method: The preferred method is Incineration .[4] The facility must be equipped with scrubbers to capture Sulfur Dioxide (SO2) generated during combustion [2].[4] Do not dispose of via sanitary sewer systems.[4][7]
References
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- 1. 1124-65-8|3-(Thiophen-2-yl)acrylic acid|BLD Pharm [bldpharm.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. eurofinsus.com [eurofinsus.com]
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- 9. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
